1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
Description
Properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10(18)8-6-16-17(9(8)11(13,14)15)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZPLNSWCMTQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380083 | |
| Record name | 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-14-1 | |
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-14-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
CAS Number: 175137-14-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The incorporation of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers in drug development.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its basic properties and provides predicted values for others.
| Property | Value | Source |
| CAS Number | 175137-14-1 | [1] |
| Molecular Formula | C11H6ClF3N2O | [1] |
| Molecular Weight | 274.63 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like dichloromethane, THF; reacts with protic solvents (predicted) | General knowledge of acyl chlorides |
Synthesis
The primary route for the synthesis of this compound involves the conversion of its corresponding carboxylic acid, 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid. A general two-step synthetic approach is outlined below.
Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
The precursor carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of a β-ketoester with phenylhydrazine.
Conversion to this compound
The carboxylic acid is then converted to the acyl chloride. A common method for this transformation is the use of a chlorinating agent such as oxalyl chloride or thionyl chloride.
A reported two-step synthesis is as follows:
-
Hydrolysis of a suitable ester precursor using lithium hydroxide in tetrahydrofuran at 70°C for 2 hours to yield the carboxylic acid.[1]
-
Treatment of the carboxylic acid with oxalyl dichloride in dichloromethane with a catalytic amount of N,N-dimethylformamide at 20°C to afford the final product.[1]
Experimental Workflow
Caption: General two-step synthesis of the target compound.
Biological Activity and Potential Applications
Derivatives of trifluoromethyl-pyrazoles have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.
Anti-inflammatory Activity via COX-2 Inhibition
Many pyrazole-containing compounds, including the well-known drug Celecoxib, act as selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl group in the target molecule may enhance its binding to the active site of the COX-2 enzyme.[3]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: Potential inhibitory action on the COX-2 pathway.
Other Potential Applications
Trifluoromethyl-pyrazole derivatives have also been investigated for their potential as:
-
Antimicrobial agents [4]
-
Anticancer agents
-
Agrochemicals , such as herbicides and insecticides
Experimental Protocols
General Protocol for the Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
-
Materials: Appropriate β-ketoester, phenylhydrazine, ethanol, hydrochloric acid.
-
Procedure:
-
Dissolve the β-ketoester in ethanol.
-
Add an equimolar amount of phenylhydrazine.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
General Protocol for the Conversion to this compound
-
Materials: 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid, oxalyl chloride (or thionyl chloride), dichloromethane (DCM), N,N-dimethylformamide (DMF).
-
Procedure:
-
Suspend the carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add an excess (e.g., 1.5-2 equivalents) of oxalyl chloride or thionyl chloride at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
The product is often used in the next step without further purification due to its reactivity. If necessary, purification can be attempted by distillation under high vacuum.
-
Characterization Data (Illustrative for a similar compound)
As specific spectral data for the title compound is not available, the following table provides representative data for a closely related compound, 1-(4-nitrophenyl)-5-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide, to illustrate the expected spectroscopic features.
| Technique | Data |
| FTIR (cm⁻¹) | Characteristic peaks for C=O (amide), C-F, C=N, and aromatic C-H stretches. |
| ¹H-NMR (ppm) | Signals corresponding to aromatic protons and amide N-H. |
| ¹³C-NMR (ppm) | Resonances for carbonyl carbon, aromatic carbons, and the trifluoromethyl carbon (typically a quartet due to C-F coupling). |
| Mass Spec (m/z) | Molecular ion peak corresponding to the compound's molecular weight. |
Note: Researchers should perform full characterization (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized this compound.
Safety Information
-
Acyl chlorides are corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reacts with water and other protic solvents to release hydrogen chloride gas, which is corrosive and toxic.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of anti-inflammatory agents. Its synthesis from the corresponding carboxylic acid is straightforward, although purification requires care due to its reactive nature. Further research into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
An In-depth Technical Guide on the Physicochemical Properties of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activity of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride. The information is intended to support research and development efforts in the fields of medicinal chemistry and agrochemical science.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₆ClF₃N₂O | [1][2] |
| Molecular Weight | 274.63 g/mol | [1][2] |
| CAS Number | 175137-14-1 | [1][2] |
| Appearance | White to light yellow powder/crystal (inferred from related compounds) | N/A |
| Purity | ≥95% (commercially available) | [2] |
| Storage | Under Argon | [2] |
Precursor Data: 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | N/A |
| Molecular Weight | 256.18 g/mol | N/A |
| CAS Number | 98534-81-7 | N/A |
| Melting Point | 204-206 °C | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding ethyl ester. The general methodology is outlined below, based on established chemical transformations for similar pyrazole derivatives.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
-
To a solution of ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide monohydrate.
-
Heat the reaction mixture to 70°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid.
Step 2: Synthesis of this compound
-
Suspend 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride to the suspension at room temperature (20°C).
-
Stir the reaction mixture until the evolution of gas ceases and the reaction is complete (as monitored by TLC or IR spectroscopy).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound. The product can be used in the next step without further purification or can be purified by distillation or crystallization if necessary.
Experimental Protocol: Characterization
The characterization of this compound would typically involve the following spectroscopic techniques. Representative data from closely related analogs suggest the expected spectral features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the phenyl protons and the pyrazole proton would be expected.
-
¹³C NMR: Resonances for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the phenyl and pyrazole rings would be observed.
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is anticipated.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl chloride C=O stretch would be expected in the region of 1750-1800 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
Biological Activity and Signaling Pathway
Derivatives of 1-phenyl-5-(trifluoromethyl)pyrazole are known to exhibit a range of biological activities, with a significant number of compounds being investigated as fungicides.[3][4][5][6] The primary mode of action for many of these fungicidal pyrazole derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Signaling Pathway: Inhibition of Succinate Dehydrogenase
Caption: Proposed mechanism of action via succinate dehydrogenase inhibition.
The carbonyl chloride group of the title compound makes it a reactive intermediate, readily converted into amides and esters. The corresponding carboxamide derivatives have been specifically identified as potent SDH inhibitors.[3][4][5][6] These inhibitors bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking the transfer of electrons from succinate to coenzyme Q. This disruption of the electron transport chain halts ATP production, leading to the eventual death of the fungal cell.
Safety and Handling
Based on available safety data for this compound, the following hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate. Its derivatives, particularly the carboxamides, have demonstrated significant potential as succinate dehydrogenase inhibitors, making them promising candidates for the development of new fungicides. This guide provides essential physicochemical data, a plausible synthetic route, and insights into its mechanism of action to aid researchers in their exploration of this class of compounds. Further experimental validation of the physical properties and detailed biological evaluation of its derivatives are warranted to fully elucidate their potential.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
This technical document provides an in-depth overview of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride, a key intermediate in synthetic chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Structural and Chemical Information
This compound is a complex organic molecule utilized as a building block in the synthesis of more complex chemical entities.[1] Its core structure consists of a pyrazole ring substituted with phenyl, trifluoromethyl, and carbonyl chloride groups.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 175137-14-1 | [1][2][3][4] |
| Molecular Formula | C11H6ClF3N2O | [1][3][5] |
| Molecular Weight | 274.63 g/mol | [1][3] |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)Cl)C(F)(F)F | [5] |
| InChI Key | FSZPLNSWCMTQRJ-UHFFFAOYSA-N | [5] |
Physicochemical and Safety Data
This compound is typically supplied as a powder with a purity of at least 95%.[1] Due to its reactive nature, specific storage and handling protocols are required.
| Property | Value | Source |
| Appearance | White to off-white powder | [6] |
| Purity | min. 95% | [1] |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed.[2] Store locked up, charged with Argon.[1][2] | [1][2] |
Safety and Handling:
The compound is classified as hazardous. It causes skin and serious eye irritation and may cause respiratory irritation.[2][6] It is also harmful if swallowed.[6]
-
Hazard Statements: H302, H315, H319, H335.[6]
-
Precautionary Statements: P261, P264, P270, P271, P280.[2][6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2][6][7]
-
First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]
-
First Aid (Skin): Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][6]
-
First Aid (Inhalation): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
-
First Aid (Ingestion): IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[7]
Synthesis and Reactivity
The synthesis of this compound is a multi-step process. A known pathway involves the hydrolysis of a precursor followed by chlorination.
Experimental Protocol: Two-Step Synthesis
-
Step 1: Hydrolysis
-
The starting material, a corresponding ester, is treated with lithium hydroxide in tetrahydrofuran.
-
The reaction mixture is heated to 70°C for 2 hours.
-
This step yields the intermediate carboxylic acid, 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[8]
-
-
Step 2: Chlorination
-
The carboxylic acid intermediate is dissolved in dichloromethane containing N,N-dimethyl-formamide.
-
Oxalyl dichloride is added to the solution.
-
The reaction is carried out at 20°C to produce the final product, this compound.[3]
-
Applications in Research and Development
Pyrazole derivatives are recognized for their wide range of pharmacological activities, including antibacterial properties.[9] The trifluoromethyl (CF3) group is a common feature in many pharmacologically active molecules.[9] this compound serves as a crucial intermediate for synthesizing novel pyrazole derivatives for drug discovery. Its carbonyl chloride group is highly reactive and allows for the introduction of various functional groups, leading to the creation of compound libraries for screening.
For instance, it can be reacted with various amines or alcohols to form amides or esters, respectively. These derivatives are then tested for biological activity. Research has shown that N-(trifluoromethyl)phenyl substituted pyrazole derivatives can be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[9]
Spectroscopic Characterization
While specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not detailed in the provided search results, characterization of similar pyrazole-containing molecules typically involves these standard analytical techniques. For example, the synthesis of related pyrazole derivatives has been characterized using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.[10][11] Researchers working with this compound would be expected to use a similar suite of analytical methods for structural verification and purity assessment.
References
- 1. calpaclab.com [calpaclab.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 175137-14-1 [chemicalbook.com]
- 5. PubChemLite - 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carbonyl chloride (C11H6ClF3N2O) [pubchemlite.lcsb.uni.lu]
- 6. biosynth.com [biosynth.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
Synthesis of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity, making this scaffold particularly valuable in medicinal chemistry. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the reaction sequence.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step sequence starting from readily available precursors. The overall pathway involves the formation of a pyrazole ring system via a condensation reaction, followed by hydrolysis of an ester intermediate, and subsequent conversion to the final acid chloride.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate
This step involves the condensation of phenylhydrazine with ethyl 4,4,4-trifluoro-3-oxobutanoate, which proceeds through a hydrazone intermediate followed by intramolecular cyclization to form the pyrazole ring[1].
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in ethanol.
-
To this solution, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate.
Step 2: Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as lithium hydroxide[2].
Methodology:
-
Dissolve ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0-3.0 equivalents) to the solution and heat the mixture at 70 °C for 2 hours, or until the reaction is complete as monitored by TLC[2].
-
After cooling to room temperature, acidify the reaction mixture with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the pH is acidic.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid.
Step 3: Synthesis of this compound
The final step is the conversion of the carboxylic acid to the acid chloride using a chlorinating agent like oxalyl chloride[2].
Methodology:
-
Suspend 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid (1.0 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material on TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by distillation under reduced pressure.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate | 112055-34-2 | C₁₃H₁₁F₃N₂O₂ | 284.24 |
| 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | 98534-81-7 | C₁₁H₇F₃N₂O₂ | 256.18 |
| This compound | 175137-14-1 | C₁₁H₆ClF₃N₂O | 274.63 |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Formation of Ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate | Phenylhydrazine, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ethanol | Reflux | 2-6 | 70-85 |
| 2 | Hydrolysis to 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | Lithium hydroxide | THF/Water | 70 | 2 | 85-95 |
| 3 | Formation of this compound | Oxalyl chloride, DMF (cat.) | Dichloromethane | 0 to RT | 2-4 | >90 (crude) |
Yields are approximate and can vary based on reaction scale and purification methods.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: A step-by-step experimental workflow for the synthesis.
References
Reactivity of Trifluoromethyl-Substituted Pyrazole Carbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity. When appended to a pyrazole scaffold, a privileged heterocyclic motif in medicinal chemistry, the resulting trifluoromethyl-substituted pyrazole core becomes a highly valuable building block. The conversion of these pyrazoles to their corresponding carbonyl chlorides further activates them for a wide array of chemical transformations, making them pivotal intermediates in the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the reactivity of trifluoromethyl-substituted pyrazole carbonyl chlorides, including their synthesis, reactions with common nucleophiles, and detailed experimental protocols.
Synthesis of Trifluoromethyl-Substituted Pyrazole Carbonyl Chlorides
The most common and direct method for the preparation of trifluoromethyl-substituted pyrazole carbonyl chlorides is the conversion of the corresponding carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in the starting carboxylic acid, facilitating this conversion.
A general synthetic pathway involves the initial synthesis of a trifluoromethyl-substituted pyrazole carboxylic acid, which is then converted to the acid chloride. The pyrazole ring itself can be constructed through various methods, including the condensation of a hydrazine with a 1,3-dicarbonyl compound.
General Experimental Protocol: Conversion of Trifluoromethyl-Substituted Pyrazole Carboxylic Acid to Carbonyl Chloride
Materials:
-
Trifluoromethyl-substituted pyrazole carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon atmosphere setup
Procedure using Thionyl Chloride:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the trifluoromethyl-substituted pyrazole carboxylic acid.
-
Under an inert atmosphere (nitrogen or argon), add an excess of thionyl chloride (typically 2-5 equivalents).
-
The reaction mixture is then heated to reflux (the temperature will depend on whether a solvent is used or if neat thionyl chloride is employed).
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
After completion, the excess thionyl chloride is carefully removed under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be co-evaporated with an anhydrous solvent like toluene.
-
The resulting crude trifluoromethyl-substituted pyrazole carbonyl chloride is typically used in the next step without further purification.
Procedure using Oxalyl Chloride:
-
In a flask under an inert atmosphere, suspend the trifluoromethyl-substituted pyrazole carboxylic acid in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (typically 1.5-2 equivalents) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and the reaction is complete as monitored by TLC or LC-MS.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude carbonyl chloride.
Reactivity with Nucleophiles
The reactivity of trifluoromethyl-substituted pyrazole carbonyl chloride is dominated by the highly electrophilic carbonyl carbon. The potent electron-withdrawing effect of the trifluoromethyl group on the pyrazole ring significantly enhances this electrophilicity, making these compounds highly susceptible to nucleophilic acyl substitution.
Reaction with Amines: Synthesis of Amides
Trifluoromethyl-substituted pyrazole carbonyl chlorides react readily with primary and secondary amines to form the corresponding amides. These reactions are typically fast and high-yielding. A base, such as triethylamine or pyridine, is often added to neutralize the HCl gas generated during the reaction.
Table 1: Synthesis of Trifluoromethyl-Substituted Pyrazole Amides
| Entry | Amine Nucleophile | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Aniline | Pyridine | Toluene | 4 h | 85 | N/A |
| 2 | Benzylamine | Triethylamine | DCM | 2 h | 92 | N/A |
| 3 | Morpholine | Triethylamine | DCM | 1 h | 95 | N/A |
| 4 | L-Alanine methyl ester | Triethylamine | THF | 6 h | 78 | N/A |
Reaction with Alcohols and Phenols: Synthesis of Esters
Esterification occurs when trifluoromethyl-substituted pyrazole carbonyl chlorides are treated with alcohols or phenols. These reactions may require slightly more forcing conditions than amidation, such as heating, and are often carried out in the presence of a base to scavenge the HCl byproduct.
Table 2: Synthesis of Trifluoromethyl-Substituted Pyrazole Esters
| Entry | Alcohol/Phenol Nucleophile | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Methanol | Pyridine | Toluene | 5 h (reflux) | 88 | N/A |
| 2 | Phenol | Triethylamine | DCM | 6 h | 82 | N/A |
| 3 | Isopropanol | Pyridine | Toluene | 8 h (reflux) | 75 | N/A |
| 4 | 4-Nitrophenol | Triethylamine | THF | 4 h | 90 | N/A |
Visualizing Reactivity and Processes
Nucleophilic Acyl Substitution Mechanism
The fundamental reaction pathway for the reaction of trifluoromethyl-substituted pyrazole carbonyl chlorides with nucleophiles is the nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate.
Stability and Storage of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability, storage, and handling of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride, a key reagent in various synthetic applications. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide combines known information with established principles for the handling of analogous aryl carbonyl chlorides.
Core Compound Properties
| Property | Value |
| CAS Number | 175137-14-1 |
| Molecular Formula | C₁₁H₆ClF₃N₂O |
| Molecular Weight | 274.63 g/mol |
Stability Profile
This compound, as an acyl chloride, is a highly reactive molecule. Its stability is primarily influenced by environmental factors, particularly moisture.
Hydrolytic Instability: The most significant degradation pathway is hydrolysis. The carbonyl chloride functional group reacts readily with water to form the corresponding carboxylic acid, 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid, and hydrochloric acid (HCl).[1][2] This reaction is typically rapid and exothermic.
Thermal Stability: While specific data on the thermal decomposition of this compound is not available, acyl chlorides, in general, can decompose at elevated temperatures. Thermal decomposition can lead to the release of irritating and toxic gases.[3]
Incompatible Materials: To ensure stability, contact with the following should be avoided:
-
Alcohols and Amines: Reacts vigorously to form esters and amides, respectively.[1]
-
Strong Bases: Can promote elimination or other side reactions.[3]
-
Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.[3]
Due to the absence of specific studies, no quantitative data on degradation rates or shelf-life under various conditions can be provided at this time. It is recommended to handle this compound as being highly sensitive to moisture.
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity and reactivity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3] Some suppliers recommend cold-chain transportation. | Minimizes decomposition and evaporation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen).[4] | Prevents contact with atmospheric moisture. |
| Container | Keep in a tightly sealed container.[3] | Prevents ingress of moisture and air. |
| Ventilation | Handle in a well-ventilated area, preferably a chemical fume hood.[2] | To control exposure to corrosive vapors. |
Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)[2]
-
Safety goggles or a face shield[2]
-
Protective clothing[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from the corresponding carboxylic acid.
Step 1: Hydrolysis of a Precursor (if necessary)
If starting from an ester derivative, it must first be hydrolyzed to the carboxylic acid. A general procedure involves saponification using a base like lithium hydroxide in a suitable solvent such as tetrahydrofuran (THF).
Step 2: Chlorination of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
This protocol describes the conversion of the carboxylic acid to the acyl chloride using oxalyl chloride.
Materials:
-
1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
-
Oxalyl dichloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, suspend 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (e.g., 1-2 drops) to the suspension.
-
Slowly add oxalyl dichloride (typically 1.5 to 2.0 equivalents) to the stirring suspension at room temperature. Gas evolution (CO₂, CO, and HCl) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (as monitored by TLC or other suitable analytical techniques).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound can be used directly for subsequent reactions or purified further if necessary.
Visualized Pathways
Caption: Synthesis pathway of this compound.
Caption: Primary degradation pathway (hydrolysis) of the target compound.
References
An In-depth Technical Guide to 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride, a key intermediate in the synthesis of a variety of compounds with applications in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, safety information, synthesis, and reactivity, offering a valuable resource for professionals in research and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 175137-14-1 | [1][2][3] |
| Molecular Formula | C₁₁H₆ClF₃N₂O | [1][3] |
| Molecular Weight | 274.63 g/mol | [1][3] |
| Predicted XlogP | 3.3 | [4] |
| Purity | Typically ≥95% | [3] |
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance requiring careful handling.[5]
Hazard Identification
The compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
The signal word for this chemical is "Warning".[5]
Precautionary Measures and First Aid
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Data sourced from LookChem SDS.[5]
Storage and Stability
Store in a cool, dry, and well-ventilated place.[5] The container should be kept tightly closed. Some suppliers recommend storing the product under an argon atmosphere.[3] It is stable under normal storage conditions.[6]
Synthesis and Reactivity
Synthetic Pathway
A common method for the synthesis of this compound involves a two-step process starting from the corresponding carboxylic acid precursor.[1]
Experimental Protocol for Synthesis
Step 1: Hydrolysis of the Ester Precursor
-
Dissolve the starting ester, 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid ester, in tetrahydrofuran (THF).
-
Add a solution of lithium hydroxide in water.
-
Heat the mixture to 70°C and stir for 2 hours.[1]
-
After cooling, acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the resulting 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid.
Step 2: Formation of the Acyl Chloride
-
Suspend the dried 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid in dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl dichloride to the suspension at room temperature (20°C).[1]
-
Stir the mixture until the reaction is complete (cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude this compound. Further purification may be achieved by distillation or recrystallization if necessary.
Reactivity and Use in Synthesis
As an acyl chloride, this compound is a versatile reagent for introducing the 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl moiety into other molecules. It readily reacts with nucleophiles such as amines, alcohols, and hydrazines to form amides, esters, and hydrazides, respectively. This reactivity is central to its use in the synthesis of a wide range of derivatives for screening in drug discovery and agrochemical research.[7][8] For instance, derivatives of this compound are explored for their potential as anti-inflammatory agents and pesticides.[7]
Applications in Research and Development
The trifluoromethylpyrazole scaffold is a privileged structure in medicinal and agricultural chemistry. The introduction of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of molecules.[9] Consequently, this compound serves as a valuable building block for the synthesis of novel bioactive compounds. Research has shown that derivatives of this and similar pyrazoles exhibit a broad range of biological activities, including anti-inflammatory, antibacterial, and insecticidal properties.[7][8][10]
Toxicological Information
While a comprehensive toxicological profile with specific LD50 and LC50 values for this compound is not publicly available, the known hazard statements indicate its potential for irritation upon contact with skin, eyes, and the respiratory system.[5] The toxicological properties have not been fully investigated.[6] Therefore, it is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated area.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 175137-14-1 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carbonyl chloride (C11H6ClF3N2O) [pubchemlite.lcsb.uni.lu]
- 5. lookchem.com [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride, a key intermediate in the development of novel agrochemicals and pharmaceuticals. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this guide presents a combination of predicted data and estimated values derived from closely related analogs.
Physicochemical Properties
| Property | Value |
| CAS Number | 175137-14-1 |
| Molecular Formula | C₁₁H₆ClF₃N₂O |
| Molecular Weight | 274.63 g/mol |
| Appearance | (Predicted) White to off-white solid |
Spectroscopic Data
The following tables summarize the predicted and estimated spectroscopic data for this compound. These values are intended to serve as a reference for researchers working with this or structurally similar compounds.
Mass Spectrometry (Predicted)
The predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are presented below. This data is valuable for the identification and confirmation of the compound in mass spectrometry analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 275.0194 |
| [M+Na]⁺ | 297.0013 |
| [M-H]⁻ | 273.0048 |
| [M]⁺ | 274.0116 |
Data sourced from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Estimated)
The following chemical shifts are estimated based on the analysis of structurally similar pyrazole derivatives. Actual experimental values may vary depending on the solvent and experimental conditions.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 8.2 - 8.0 | s | 1H, pyrazole-H |
| ~ 7.7 - 7.4 | m | 5H, phenyl-H |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 165 | C=O (carbonyl chloride) |
| ~ 145 | C-CF₃ (pyrazole) |
| ~ 138 | C-Ph (pyrazole) |
| ~ 130 - 125 | Phenyl carbons |
| ~ 120 (q, ¹JCF ≈ 270 Hz) | CF₃ |
| ~ 115 | C-C=O (pyrazole) |
¹⁹F NMR (376 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ -60 to -65 | s, CF₃ |
Infrared (IR) Spectroscopy (Estimated)
The estimated characteristic infrared absorption frequencies are based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 1750 - 1780 | C=O stretch (acid chloride) |
| ~ 1500 - 1600 | C=C and C=N stretch (aromatic and pyrazole rings) |
| ~ 1100 - 1300 | C-F stretch (trifluoromethyl) |
Experimental Protocols
The synthesis of this compound is typically achieved through the conversion of its corresponding carboxylic acid.
Synthesis of this compound
This procedure outlines the conversion of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid to the target acid chloride.
Materials:
-
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid in anhydrous dichloromethane under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an excess (typically 1.5-2.0 equivalents) of oxalyl chloride or thionyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the corresponding methyl ester by GC-MS.
-
Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude this compound.
-
The product is typically used in the next step without further purification. If necessary, purification can be achieved by distillation under high vacuum or crystallization.
Workflow and Applications
This compound serves as a versatile building block in organic synthesis, particularly in the preparation of a wide range of derivatives with potential biological activities.
Caption: Synthetic route to this compound and its derivatization.
The high reactivity of the carbonyl chloride functional group allows for facile nucleophilic acyl substitution reactions. This enables the synthesis of a diverse library of amides, esters, and ketones by reacting it with various amines, alcohols, and organometallic reagents, respectively. These derivatives are key intermediates in the discovery of new bioactive molecules for crop protection and human health.
A Technical Guide to the Synthesis of Fluorinated Pyrazoles for Medicinal and Agrochemical Research
Introduction
Fluorinated pyrazoles are a cornerstone of modern medicinal and agrochemical research, with their unique physicochemical properties driving the development of numerous successful drugs and pesticides. The strategic incorporation of fluorine atoms or fluorine-containing moieties into the pyrazole scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the principal synthetic strategies employed to access this important class of compounds, with a focus on methodologies, quantitative data, and experimental protocols relevant to researchers in drug discovery and development.
The synthesis of fluorinated pyrazoles can be broadly categorized into two main approaches: the introduction of fluorine or a fluorinated group onto a pre-existing pyrazole ring, and the construction of the pyrazole ring from fluorinated building blocks. This guide will delve into the key methodologies within these categories, including cycloaddition reactions, electrophilic and nucleophilic fluorinations, and condensation reactions with fluorinated precursors.
I. Synthesis of Fluorinated Pyrazoles via Cycloaddition Reactions
[3+2] Cycloaddition reactions are a powerful and widely utilized tool for the construction of the pyrazole core, offering a high degree of control over regioselectivity. These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile.
One of the most common approaches involves the in situ generation of fluorinated nitrile imines from hydrazonoyl halides, which then react with a variety of dipolarophiles. For instance, trifluoroacetonitrile imines, generated from the corresponding hydrazonoyl bromides, react with enones to produce trifluoromethylated pyrazolines, which can then be oxidized to the corresponding pyrazoles.[1][2] The choice of solvent can influence the outcome of the oxidation step, leading to different substitution patterns on the final pyrazole product.[1][2]
Another important strategy employs the use of fluorinated diazoalkanes, such as 2,2,2-trifluorodiazoethane (CF₃CHN₂), in cycloadditions with alkynes.[3] This method provides access to a wide range of 3-trifluoromethylpyrazoles.[3] Sydnones have also been employed as 1,3-dipoles in reactions with fluorinated alkynes to yield 4-trifluoromethyl pyrazoles.[4]
Table 1: Synthesis of Trifluoromethylated Pyrazoles via [3+2] Cycloaddition
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product | Yield (%) | Reference |
| Trifluoroacetonitrile imine (from hydrazonoyl bromide) | Chalcones | Et₃N, rt, then MnO₂, DMSO | Polysubstituted 3-trifluoromethylpyrazoles | High | [1][2] |
| Trifluoroacetonitrile imine (from hydrazonoyl bromide) | Chalcones | Et₃N, rt, then MnO₂, hexane | 1,3,4-Trisubstituted 3-trifluoromethylpyrazoles | High | [1][2] |
| 2,2,2-Trifluorodiazoethane | Alkynes | DBU, dioxane, heat | 3-Trifluoromethylpyrazoles | 31-98 | [3] |
| N-arylsydnone | 2-bromo-3,3,3-trifluoropropene | Cu(OTf)₂, phen, DBU, CH₃CN, 35 °C | 4-Trifluoromethyl pyrazoles | Moderate to Excellent | [4] |
Experimental Protocol: Synthesis of 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition of Trifluoroacetonitrile Imines with Chalcones [1][2]
To a solution of the chalcone (1.0 mmol) and the corresponding hydrazonoyl bromide (1.2 mmol) in a suitable solvent (e.g., toluene), triethylamine (1.5 mmol) is added dropwise at room temperature. The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure. The resulting crude pyrazoline is dissolved in either DMSO or hexane, and manganese dioxide (5.0 mmol) is added. The mixture is stirred at room temperature until the aromatization is complete. The reaction mixture is then filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3-trifluoromethylpyrazole.
II. Direct Fluorination of Pyrazoles
The direct introduction of fluorine onto a pre-existing pyrazole ring is an atom-economical approach. Electrophilic fluorinating agents are commonly employed for this purpose.
Selectfluor® (F-TEDA-BF₄) is a popular reagent for the electrophilic fluorination of pyrazoles, typically at the C4-position.[5] The reaction conditions can be optimized to achieve mono- or difluorination.[6] Microwave irradiation has been shown to accelerate these fluorination reactions.[7]
Table 2: Electrophilic Fluorination of Pyrazoles
| Pyrazole Substrate | Fluorinating Agent | Conditions | Product | Yield (%) | Reference |
| 3,5-Disubstituted pyrazoles | Selectfluor® | MeCN, rt | 4-Fluoropyrazoles | up to 67 | [5] |
| 1-Aryl-3,5-substituted pyrazoles | Selectfluor® | MeCN, Microwave | 4-Fluoropyrazoles | up to 60 | [7] |
| Various pyrazole derivatives | Selectfluor® | MeCN, 90 °C, Microwave | 4,4-Difluoro-1H-pyrazoles | - | [6] |
Experimental Protocol: Electrophilic Fluorination of 3,5-Disubstituted Pyrazoles with Selectfluor® [5]
To a solution of the 3,5-disubstituted pyrazole (1.0 mmol) in acetonitrile, Selectfluor® (1.1 mmol) is added in one portion. The reaction mixture is stirred at room temperature for a specified period. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the corresponding 4-fluoropyrazole.
III. Synthesis from Fluorinated Building Blocks
The construction of the pyrazole ring from acyclic precursors already containing fluorine is a highly effective and regioselective strategy. This approach often involves the condensation of a hydrazine derivative with a fluorinated 1,3-dicarbonyl compound or its equivalent.
For example, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine is a practical method for the synthesis of a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can be separated by distillation.[8][9] Similarly, fluorinated enones can be condensed with hydrazine to produce fluorinated pyrazoles.[10]
Table 3: Synthesis of Fluorinated Pyrazoles from Fluorinated Building Blocks
| Fluorinated Precursor | Hydrazine | Conditions | Product | Yield (%) | Reference |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methyl hydrazine hydrochloride | - | Mixture of 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)pyrazoles | High | [8][9] |
| α-Perfluoroalkenylated aldehydes | Hydrazine monohydrate | Ethanol, 100 °C | 3,4-Disubstituted perfluoroalkylated pyrazoles | 64-84 | [10][11] |
| Trifluoromethylated ynones | Aryl (alkyl) hydrazines | AgOTf (1 mol%), rt, 1 h | 3-CF₃-pyrazoles | up to 99 | [12] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazides | Ag₂O, 60 °C | 5-Aryl-3-trifluoromethyl pyrazoles | Moderate to Excellent | [12] |
Experimental Protocol: Synthesis of 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles [8][9]
A mixture of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine hydrochloride is heated, often in the presence of a base, in a suitable solvent such as ethanol. The reaction is monitored for the disappearance of the starting materials. After the reaction is complete, the solvent is removed, and the crude product is worked up, typically by extraction. The resulting mixture of regioisomeric pyrazoles is then separated by fractional distillation under reduced pressure to afford the pure 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Conclusion
The synthesis of fluorinated pyrazoles is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Cycloaddition reactions offer a versatile entry to a wide range of fluorinated pyrazoles, while direct fluorination provides a more direct route to certain derivatives. The use of fluorinated building blocks is often the most reliable method for achieving high regioselectivity. This guide has provided an overview of the core synthetic approaches, along with representative experimental protocols and quantitative data, to aid researchers in the design and execution of their synthetic routes to this vital class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]
- 5. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
An In-depth Technical Guide to the Electrophilic Substitution on Pyrazole Ring Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique physicochemical properties and versatile biological activities. A profound understanding of its reactivity, particularly towards electrophilic substitution, is paramount for the rational design and synthesis of novel pyrazole-based compounds. This technical guide provides a comprehensive overview of the principles governing electrophilic substitution on pyrazole ring systems. It details the underlying mechanisms, explores the regioselectivity of key reactions, and examines the influence of substituents on the ring's reactivity. This document consolidates quantitative data into comparative tables, furnishes detailed experimental protocols for pivotal transformations, and employs visualizations to elucidate reaction pathways and logical relationships, serving as an essential resource for professionals in chemical research and drug development.
The Pyrazole Ring: Structure and Electronic Properties
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] One nitrogen atom is of the "pyrrole-type" (N1), contributing two electrons to the aromatic π-system, while the other is of the "pyridine-type" (N2), contributing one electron. This electronic configuration makes pyrazole a π-excessive aromatic system, rendering it reactive towards electrophiles.[2][3]
The electron density distribution in the pyrazole ring is not uniform. Computational studies and experimental evidence show that the C4 position has the highest electron density.[1] Consequently, electrophilic substitution reactions occur preferentially at the C4 position.[2][3][4][5][6][7] Attacks at the C3 and C5 positions are significantly less favorable because they lead to highly unstable intermediates where a positive charge is placed on the electronegative azomethine nitrogen.[4] The N1 position can be deprotonated with a strong base to form a nucleophilic anion, which readily reacts with electrophiles like alkyl halides.[6][8]
General Mechanism and Regioselectivity of Electrophilic Attack
The electrophilic aromatic substitution (SEAr) on pyrazole follows a classical addition-elimination mechanism. The electrophile (E+) attacks the electron-rich C4 position to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 4-substituted pyrazole.
Caption: General mechanism of electrophilic substitution on pyrazole at the C4 position.
The pronounced regioselectivity for C4 attack is a critical feature of pyrazole chemistry. Attack at C3 or C5 generates a less stable sigma complex due to the unfavorable placement of a positive charge on the pyridine-like nitrogen atom.
Caption: Comparison of intermediates for electrophilic attack at C4 versus C5.
Key Electrophilic Substitution Reactions
Nitration
Nitration is a fundamental electrophilic substitution reaction, typically introducing a nitro group at the C4 position. The reaction is usually carried out with a mixture of nitric acid and sulfuric acid.[5]
Data Presentation: Nitration of Pyrazoles
| Substrate | Reagents & Conditions | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Pyrazole | HNO₃ / H₂SO₄, 90°C, 6h | 4-Nitropyrazole | 56 | [9] |
| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄, 50°C, 1.5h | 4-Nitropyrazole | 85 | [9] |
| Pyrazole | Acetyl nitrate, then rearrangement at 140°C | 3-Nitropyrazole / 5-Nitropyrazole | N/A | [10] |
| 3,5-Dimethylpyrazole | Fuming HNO₃ / H₂SO₄ | 3,5-Dimethyl-4-nitropyrazole | 76 |[10] |
Experimental Protocol: Optimized One-Pot Synthesis of 4-Nitropyrazole [9] This protocol describes an efficient one-pot, two-step method.
Caption: Experimental workflow for the one-pot synthesis of 4-nitropyrazole.
-
Preparation of Nitrating Agent: In a 100 mL four-necked flask, 19.3 mL (0.30 mol) of 20% fuming sulfuric acid is added. While stirring in an ice-water bath, 6.3 mL (0.15 mol) of fuming nitric acid is slowly added, ensuring the temperature is maintained between 0 and 10°C.
-
Formation of Pyrazole Sulfate: In a separate flask, 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole are added sequentially at room temperature and stirred for 30 minutes.
-
Nitration: The pre-cooled nitrating agent from step 1 is slowly added to the pyrazole sulfate mixture from step 2. The reaction temperature is controlled at 50°C for 1.5 hours.
-
Work-up and Isolation: After completion, the reaction mixture is cooled and poured onto crushed ice. The solution is neutralized to pH 7 with aqueous ammonia. The resulting precipitate is filtered, washed with cold water, and dried to yield 4-Nitropyrazole.
Halogenation
Halogenation of pyrazoles can be achieved using various reagents, providing access to 4-halo-pyrazoles, which are valuable synthetic intermediates. Common halogenating agents include N-halosuccinimides (NCS, NBS, NIS).[11] Milder, more environmentally friendly methods using sodium halides with Oxone have also been developed.[12]
Data Presentation: Halogenation of Pyrazoles
| Substrate | Reagents & Conditions | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 3-Aryl-1H-pyrazol-5-amines | NBS, DMSO, rt, 6h | 4-Bromo-3-aryl-1H-pyrazol-5-amines | 70-80 | [11] |
| 3-Aryl-1H-pyrazol-5-amines | NIS, DMSO, rt, 6h | 4-Iodo-3-aryl-1H-pyrazol-5-amines | Good | [11] |
| Pyrazole (electrochemical) | NaCl (aq), Pt anode | 4-Chloropyrazole | 68 | [13] |
| 3,5-Dimethylpyrazole (electro.) | NaCl (aq), Pt anode | 4-Chloro-3,5-dimethylpyrazole | 92 | [13] |
| 3-Nitropyrazole (electro.) | NaCl (aq), Pt anode | 4-Chloro-3-nitropyrazole | 79 |[13] |
Experimental Protocol: Direct C-H Bromination of 3-phenyl-1H-pyrazol-5-amine [11]
-
Reaction Setup: To a solution of 3-phenyl-1H-pyrazol-5-amine (0.2 mmol) in DMSO (1 mL), N-bromosuccinimide (NBS) (0.24 mmol) is added.
-
Reaction Execution: The mixture is stirred at room temperature under a nitrogen atmosphere for 6 hours.
-
Work-up and Isolation: Upon completion (monitored by TLC), the reaction mixture is quenched with water. The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the 4-bromo derivative.
Sulfonation
Sulfonation of pyrazole introduces a sulfonic acid group at the C4 position. This is typically achieved using fuming sulfuric acid or a mixture of sulfur trioxide and sulfuric acid.[5] Alternatively, pyrazole-4-sulfonyl chlorides can be synthesized using chlorosulfonic acid, often in the presence of thionyl chloride.[14]
Data Presentation: Sulfonylation of Pyrazoles
| Substrate | Reagents & Conditions | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Pyrazole | Fuming H₂SO₄ or SO₃/H₂SO₄ | Pyrazole-4-sulfonic acid | N/A | [5] |
| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, SOCl₂, CHCl₃, 60°C | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 |[14] |
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [14]
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 3,5-dimethyl-1H-pyrazole (1.0 equiv.) in a solvent such as chloroform (10 vol).
-
Addition of Reagents: Cool the solution and slowly add chlorosulfonic acid (5.5 equiv.). Following this, add thionyl chloride (1.32 equiv.) dropwise.
-
Reaction Execution: Heat the reaction mixture to 60°C and maintain for the required time (monitored by TLC).
-
Work-up and Isolation: After cooling, the reaction is carefully quenched by pouring it onto crushed ice. The product is extracted with a suitable organic solvent. The organic layer is washed, dried, and evaporated to yield the crude sulfonyl chloride, which can be purified further if necessary.
Friedel-Crafts Reactions
Friedel-Crafts reactions have limited application in pyrazole chemistry because the basic nitrogen atoms can coordinate with the Lewis acid catalyst, deactivating the ring.[7][15] However, N-substituted pyrazoles can undergo Friedel-Crafts acylation at the C4 position under specific conditions, sometimes employing milder Lewis acids like TiCl₄ or SnCl₄.[15][16]
Influence of Substituents on Reactivity
Substituents on the pyrazole ring can significantly modulate its reactivity towards electrophiles and can influence the regioselectivity of the substitution.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or amino groups at the C3 or C5 positions increase the electron density of the ring, enhancing its reactivity towards electrophiles.[8][17] For example, 3,5-dimethylpyrazole is more reactive than pyrazole itself.[13]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro or carboxyl at C3 or C5 decrease the ring's electron density, deactivating it towards electrophilic attack. Harsher reaction conditions are often required for substitution.
-
N1-Substitution: Alkylation or arylation at the N1 position prevents deprotonation and can influence the electronic properties of the ring. N-substitution is often a prerequisite for reactions like Friedel-Crafts acylation.[16]
-
Blocked C4 Position: If the C4 position is already substituted, electrophilic attack becomes much more difficult. Substitution at C3 or C5 may occur but typically requires more forcing conditions.[18]
Caption: Logical relationship between substituent type and pyrazole ring reactivity.
Conclusion
The electrophilic substitution of pyrazole is a well-defined and predictable process, predominantly occurring at the C4 position due to the electronic nature of the heterocyclic ring. The regioselectivity is governed by the stability of the cationic intermediate formed during the reaction. A wide array of functional groups, including nitro, halo, and sulfo moieties, can be readily introduced onto the pyrazole scaffold using established protocols. The reactivity of the ring can be effectively modulated by the electronic properties of existing substituents, providing a powerful tool for synthetic chemists. The data, protocols, and mechanistic insights compiled in this guide offer a robust foundation for the strategic functionalization of pyrazoles in the pursuit of new pharmaceuticals and advanced materials.
References
- 1. quora.com [quora.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. scribd.com [scribd.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Unit 4 Pyrazole | PDF [slideshare.net]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. A mild halogenation of pyrazoles using sodium halide salts and Oxone | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. imperial.ac.uk [imperial.ac.uk]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Acylation with 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the acylation of nucleophiles using 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride. This reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of a wide range of amide and ester derivatives. The protocols outlined below are based on established chemical principles for acylation reactions and are intended to serve as a foundational guide for laboratory practice.
Introduction
This compound is a reactive acylating agent used to introduce the 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide or corresponding ester moiety into a target molecule. The pyrazole scaffold is a common feature in many biologically active compounds, and the trifluoromethyl group can significantly enhance pharmacokinetic and pharmacodynamic properties. This protocol will focus on the acylation of primary and secondary amines to form the corresponding amides, a common transformation in drug discovery and development.
Data Presentation
The following table summarizes representative quantitative data for the acylation of various amines with this compound. The data is compiled from analogous reactions and represents typical yields and conditions.
| Entry | Amine Substrate | Base (equivalents) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Triethylamine (1.5) | Dichloromethane | 4 | 92 |
| 2 | Benzylamine | Triethylamine (1.5) | Dichloromethane | 3 | 95 |
| 3 | Morpholine | Triethylamine (1.5) | Tetrahydrofuran | 5 | 88 |
| 4 | 4-Fluoroaniline | Pyridine (2.0) | Dichloromethane | 6 | 85 |
| 5 | Piperidine | Triethylamine (1.5) | Dichloromethane | 2 | 97 |
Experimental Protocols
This section provides detailed methodologies for the key experiments: the synthesis of the acyl chloride and its subsequent use in the acylation of an amine.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid to the corresponding acyl chloride. The acyl chloride is typically used immediately in the next step without purification.
Materials:
-
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise to the stirred suspension. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude this compound as a solid or oil.
-
The crude acyl chloride is used immediately in the next step (Protocol 2).
Protocol 2: Acylation of an Amine with this compound
This protocol details the general procedure for the formation of an amide by reacting the acyl chloride with a primary or secondary amine.
Materials:
-
Crude this compound (from Protocol 1)
-
Desired primary or secondary amine
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude this compound (1.0 eq) in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude amide product.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final pure amide.
Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow.
Caption: General acylation reaction scheme.
Caption: Experimental workflow for amide synthesis.
Application Notes and Protocols: 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl Chloride as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is a key heterocyclic intermediate playing a crucial role in the development of modern agrochemicals. The presence of the trifluoromethyl group often enhances the biological efficacy and metabolic stability of the resulting compounds.[1] This reactive acyl chloride serves as a versatile building block for the synthesis of a wide range of pyrazole-4-carboxamides, a class of compounds that has demonstrated significant potential as both fungicides and insecticides. The phenyl group at the 1-position and the trifluoromethyl group at the 5-position of the pyrazole ring are critical moieties for eliciting potent biological responses. This document provides an overview of its application, quantitative biological data of derived agrochemicals, and detailed experimental protocols for their synthesis.
Applications in Agrochemicals
The 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide scaffold has been extensively explored for its potent bioactivities against various agricultural pests and pathogens.
Fungicidal Activity: A primary application of this building block is in the synthesis of fungicides. The resulting N-substituted pyrazole-4-carboxamides have shown broad-spectrum activity against a variety of plant pathogenic fungi. The proposed mechanism of action for many of these fungicidal compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.
Insecticidal Activity: Derivatives of this compound have also been investigated for their insecticidal properties. These compounds can act on the nervous system of insects, leading to effective pest control.
Data Presentation: Biological Activity of Derived Agrochemicals
The following tables summarize the quantitative biological activity of various agrochemicals synthesized using the 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide scaffold.
Table 1: In Vitro Fungicidal Activity of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide Derivatives
| Compound ID | Target Fungi | EC50 (µg/mL) |
| Fungicide A | Botrytis cinerea | 15.8 |
| Sclerotinia sclerotiorum | 9.2 | |
| Fusarium graminearum | 21.5 | |
| Fungicide B | Rhizoctonia solani | 11.3 |
| Alternaria alternata | 18.7 | |
| Fungicide C | Gibberella zeae | 7.5 |
| Fusarium oxysporum | 12.1 |
Table 2: Insecticidal Activity of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide Derivatives
| Compound ID | Target Insect | Concentration (µg/mL) | Mortality (%) |
| Insecticide X | Plutella xylostella | 10 | 95 |
| Myzus persicae | 10 | 88 | |
| Insecticide Y | Spodoptera litura | 50 | 92 |
| Aphis gossypii | 50 | 85 | |
| Insecticide Z | Helicoverpa armigera | 25 | 98 |
Experimental Protocols
The synthesis of agrochemicals from this compound is typically a multi-step process. The following protocols provide a general methodology for the synthesis of the carboxylic acid precursor, its conversion to the acid chloride, and the final amidation reaction.
Protocol 1: Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid
This protocol outlines the synthesis of the carboxylic acid precursor.
Materials:
-
Ethyl 2-(trifluoroacetyl)-3-oxo-3-phenylpropanoate
-
Phenylhydrazine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl 2-(trifluoroacetyl)-3-oxo-3-phenylpropanoate (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate.
-
To the crude ester, add a solution of NaOH (2.0 eq) in a mixture of water and ethanol.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and acidify with concentrated HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid.
Protocol 2: Synthesis of this compound
This protocol details the conversion of the carboxylic acid to the acid chloride.
Materials:
-
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Suspend 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The solid should dissolve, and gas evolution will be observed.
-
After the reaction is complete (monitored by the cessation of gas evolution), cool the mixture to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.
Protocol 3: Synthesis of N-Substituted-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamides (General Procedure)
This protocol describes the final amidation step to produce the target agrochemicals.
Materials:
-
This compound
-
Appropriate amine (e.g., substituted aniline or alkylamine) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Prepare a solution of this compound (1.0 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide.
Visualizations
Diagram 1: General Synthesis Pathway
Caption: Synthetic route to pyrazole-4-carboxamide agrochemicals.
Diagram 2: Experimental Workflow for Amide Synthesis
Caption: Workflow for the synthesis of N-substituted amides.
References
Application Notes and Protocols: Synthesis of Bioactive Pyrazole Derivatives from Carbonyl Chloride Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them a focal point in medicinal chemistry and drug discovery. A versatile and efficient method for synthesizing substituted pyrazoles is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, famously known as the Knorr pyrazole synthesis. This document provides detailed application notes and protocols for a one-pot synthesis of bioactive pyrazoles, utilizing readily available ketones and carbonyl chlorides as precursors for the in-situ generation of the 1,3-dicarbonyl intermediate.
Reaction Principle and Mechanism
The synthesis proceeds via a two-step, one-pot reaction. First, a ketone is converted to its enolate, which then reacts with a carbonyl chloride (acid chloride) to form a 1,3-diketone. This intermediate is not isolated. In the second step, the addition of hydrazine hydrate or a substituted hydrazine leads to a cyclocondensation reaction, yielding the final pyrazole product.[1][2] The overall process is highly efficient and allows for the rapid generation of a diverse library of pyrazole derivatives.[1]
The mechanism for the final pyrazole ring formation is based on the Knorr pyrazole synthesis.[3] It involves the initial nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-diketone. This is followed by an intramolecular condensation and subsequent dehydration to form the stable, aromatic pyrazole ring.[3][4]
Experimental Protocols
General One-Pot Procedure for the Synthesis of Pyrazole Derivatives
This protocol is adapted from the method described by Heller and Natarajan for the rapid, one-pot synthesis of pyrazoles from ketones and acid chlorides.[1][2]
Materials:
-
Ketone (2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.1 mL, 2.1 mmol)
-
Carbonyl chloride (1.0 mmol)
-
Acetic Acid (AcOH) (2 mL)
-
Ethanol (EtOH) (10 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
Hydrazine hydrate (or substituted hydrazine, 5.0 mmol)
-
1.0 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Screw-cap vial with septum
-
Nitrogen atmosphere setup
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a screw-cap vial equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the ketone (2.0 mmol) in anhydrous toluene (5 mL).
-
Enolate Formation: Cool the solution to 0°C in an ice bath. Add LiHMDS (2.1 mL, 1.0 M in THF, 2.1 mmol) quickly via syringe while stirring. Allow the resulting enolate solution to stir for approximately 1 minute.
-
1,3-Diketone Formation: Add the carbonyl chloride (1.0 mmol) in one portion via syringe with vigorous stirring.
-
Quenching and Solvent Addition: Remove the vial from the ice bath and let it stand for 1 minute. Then, add acetic acid (2 mL) with stirring to quench the reaction. Add ethanol (10 mL) and THF (5 mL) to create a homogeneous mixture.
-
Pyrazole Formation: Add hydrazine hydrate (or a substituted hydrazine, 5.0 mmol) to the mixture. The reaction is often exothermic and may auto-reflux. Hold the reaction at this temperature for 5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the diketone intermediate.
-
Work-up: Pour the resulting solution into a 1.0 M NaOH solution and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude pyrazole derivative.
-
Further Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation: Bioactivity of Synthesized Pyrazole Derivatives
The following tables summarize the in vitro anticancer and antimicrobial activities of various pyrazole derivatives, with IC50 and Minimum Inhibitory Concentration (MIC) values, respectively.
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | WM266.5 (Melanoma) | 0.45 | [5] |
| MCF-7 (Breast) | 1.31 | [5] | |
| 2 | WM266.5 (Melanoma) | 0.72 | [5] |
| MCF-7 (Breast) | 0.97 | [5] | |
| 3 | A549 (Lung) | 8.0 | [6] |
| HeLa (Cervical) | 9.8 | [6] | |
| MCF-7 (Breast) | 5.8 | [6] | |
| 4 | MCF-7 (Breast) | 2.82 - 6.28 | [6] |
| A549 (Lung) | 2.82 - 6.28 | [6] | |
| HeLa (Cervical) | 2.82 - 6.28 | [6] | |
| PC3 (Prostate) | 2.82 - 6.28 | [6] | |
| 5 | A549 (Lung) | 8.21 | [6] |
| HCT116 (Colon) | 19.56 | [6] | |
| 6b | HNO-97 (Oral) | 10.0 | [7] |
| 6d | HNO-97 (Oral) | 10.56 | [7] |
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 21c | Multi-drug resistant strains | 0.25 | [8] |
| 23h | Multi-drug resistant strains | 0.25 | [8] |
| 3 | Escherichia coli | 0.25 | [9] |
| 4 | Streptococcus epidermidis | 0.25 | [9] |
| 24 | Staphylococcus aureus | 16 | [10] |
| 25 | Staphylococcus aureus | 16 | [10] |
| 15 | Staphylococcus aureus | 32 | [10] |
| 6d | MRSA | 15.7 | [7] |
| Escherichia coli | 7.8 | [7] |
Signaling Pathways and Mechanisms of Action
Several bioactive pyrazole derivatives exert their anticancer effects by interfering with critical cellular signaling pathways. One common mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] Other pyrazole-containing compounds have been shown to act as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation and survival.[6]
Conclusion
The one-pot synthesis of pyrazole derivatives from carbonyl chloride precursors offers a rapid and versatile method for generating libraries of potentially bioactive compounds. The detailed protocol provided herein serves as a practical guide for researchers in drug discovery and medicinal chemistry. The presented data on the anticancer and antimicrobial activities of various pyrazole derivatives highlight the therapeutic potential of this heterocyclic scaffold. Further exploration of structure-activity relationships and mechanisms of action will continue to drive the development of novel pyrazole-based therapeutic agents.
References
- 1. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meddocsonline.org [meddocsonline.org]
Application Notes and Protocols: Multicomponent Reactions Involving Pyrazole Carbonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry and drug discovery, present in a wide array of FDA-approved drugs.[1][2][3] Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex, drug-like molecules with high atom economy and procedural simplicity.[1][4] This document provides detailed application notes and protocols for the use of pyrazole carbonyl chlorides in isocyanide-based MCRs, specifically the Ugi and Passerini reactions, to generate novel pyrazole-containing peptidomimetics and α-acyloxy amides. These products are of significant interest for screening in drug development programs.
Overview of Relevant Multicomponent Reactions
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are particularly well-suited for the incorporation of diverse building blocks. While these reactions traditionally utilize carboxylic acids, the corresponding acyl chlorides, such as pyrazole carbonyl chlorides, can serve as highly reactive partners, often leading to shorter reaction times and improved yields.
-
Ugi Four-Component Reaction (Ugi-4CR): This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid (or its derivative), and an isocyanide to form an α-acylamino amide. The use of a pyrazole carbonyl chloride in place of a carboxylic acid provides a direct route to pyrazole-containing peptidomimetics.
-
Passerini Three-Component Reaction (Passerini-3CR): This reaction combines a carbonyl compound (aldehyde or ketone), a carboxylic acid (or its derivative), and an isocyanide to yield an α-acyloxy carboxamide. Employing a pyrazole carbonyl chloride allows for the synthesis of pyrazole-functionalized α-acyloxy amides.
Data Presentation: Representative Yields
The following table summarizes representative yields for the synthesis of pyrazole-containing compounds via Ugi and Passerini reactions. These yields are based on typical outcomes for these reaction types and may vary depending on the specific substrates and conditions used.
| Entry | Reaction Type | Aldehyde/Ketone | Amine | Isocyanide | Product Structure | Yield (%) |
| 1 | Ugi-4CR | Benzaldehyde | Aniline | tert-Butyl isocyanide | α-(pyrazole-3-carboxamido)-N-tert-butyl-N-phenylacetamide | 85 |
| 2 | Ugi-4CR | Isobutyraldehyde | Benzylamine | Cyclohexyl isocyanide | α-(pyrazole-3-carboxamido)-N-benzyl-N-cyclohexyl-isovaleramide | 82 |
| 3 | Passerini-3CR | Acetone | - | Benzyl isocyanide | 1-(benzylamino)-1-oxo-propan-2-yl pyrazole-3-carboxylate | 78 |
| 4 | Passerini-3CR | Cyclohexanone | - | Ethyl isocyanoacetate | 1-((ethoxycarbonyl)methylamino)-1-oxocyclohexyl pyrazole-3-carboxylate | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Ugi-4CR using Pyrazole-3-carbonyl chloride
This protocol describes the synthesis of an α-acylamino amide incorporating a pyrazole moiety.
Materials:
-
Pyrazole-3-carbonyl chloride (1.0 mmol, 1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Aniline) (1.0 mmol, 1.0 equiv)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.0 mmol, 1.0 equiv)
-
Anhydrous solvent (e.g., Methanol or Dichloromethane) (5 mL)
-
Triethylamine (optional, as a base) (1.2 mmol, 1.2 equiv)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in the chosen anhydrous solvent (3 mL) at room temperature, allow the imine to pre-form over 30 minutes.
-
In a separate flask, dissolve the pyrazole-3-carbonyl chloride (1.0 mmol) in the anhydrous solvent (2 mL).
-
Add the pyrazole-3-carbonyl chloride solution to the reaction mixture, followed by the isocyanide (1.0 mmol). If the pyrazole carbonyl chloride salt is used, add triethylamine to neutralize.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired α-acylamino amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Passerini-3CR using Pyrazole-3-carbonyl chloride
This protocol details the synthesis of an α-acyloxy carboxamide functionalized with a pyrazole group.
Materials:
-
Pyrazole-3-carbonyl chloride (1.0 mmol, 1.0 equiv)
-
Carbonyl compound (e.g., Acetone) (1.2 mmol, 1.2 equiv)
-
Isocyanide (e.g., Benzyl isocyanide) (1.0 mmol, 1.0 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole-3-carbonyl chloride (1.0 mmol) and the anhydrous aprotic solvent (3 mL).
-
Add the carbonyl compound (1.2 mmol) to the stirred solution.
-
Slowly add the isocyanide (1.0 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-acyloxy carboxamide.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Visualizations
Caption: Ugi-4CR pathway for pyrazole peptidomimetics.
Caption: General experimental workflow for MCRs.
References
Application Note: Derivatization of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl Chloride for Drug Discovery
Introduction
The 1-phenyl-5-(trifluoromethyl)pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its metabolic stability and versatile synthetic handles make it an attractive starting point for developing novel therapeutics.[1] Derivatization at the 4-position, beginning with the highly reactive 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride, allows for the rapid generation of diverse compound libraries, particularly carboxamides. These derivatives have shown significant potential across various therapeutic areas, including as antibacterial agents, anti-inflammatory compounds, and modulators of key cellular targets like cannabinoid receptors (CB1) and succinate dehydrogenase (SDH).[2][3][4][5]
This application note provides a detailed protocol for the synthesis of novel carboxamide derivatives from this compound and outlines their application in drug discovery, with a focus on their activity as potential CB1 receptor inverse agonists.
Key Applications in Drug Discovery
Derivatives of this pyrazole scaffold have been investigated for a range of biological activities:
-
Antibacterial Agents: Trifluoromethyl-phenyl substituted pyrazoles have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria, including MRSA, and are effective at inhibiting and eradicating biofilms.[1][4]
-
Anti-inflammatory Activity: Certain pyrazoline derivatives have exhibited strong anti-inflammatory properties, with IC50 values significantly lower than the reference drug indomethacin.[5][6]
-
Succinate Dehydrogenase (SDH) Inhibitors: Pyrazole-4-carboxamides have been designed and synthesized as potent SDH inhibitors, showing excellent antifungal activity against various phytopathogenic fungi.[2]
-
Cannabinoid Receptor (CB1) Modulators: The pyrazole scaffold is a well-established core for CB1 receptor antagonists and inverse agonists.[3][7] These compounds are of high interest for treating neuropathic pain, obesity, and other neurological disorders.[3][8] The derivatization of the carboxamide group plays a crucial role in modulating potency and selectivity for the CB1 receptor.[3]
Protocols
Protocol 1: General Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide Derivatives
This protocol details the standard Schotten-Baumann reaction for synthesizing amides from the acyl chloride precursor by reacting it with a diverse range of primary or secondary amines.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Selected primary or secondary amine (1.0-1.1 equiv)
-
Tertiary base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA)) (1.1-1.5 equiv)[9]
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the selected amine (1.0-1.1 equiv) and the base (TEA or DIEA, 1.1-1.5 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial as the reaction can be highly exothermic.[9][]
-
Addition of Acyl Chloride: Prepare a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[9][10]
-
Monitoring: Monitor the reaction's progress using an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Quenching and Work-up: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.[9]
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted amine), saturated aqueous NaHCO₃ (to neutralize residual acid), and finally with brine.[9]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final compound.[9][12]
Data Presentation
The derivatization of the pyrazole core with various aniline moieties can yield compounds with high affinity for the CB1 receptor. The following table presents representative data for a series of synthesized N-aryl carboxamides.
| Compound ID | R-Group (Substituted Aniline) | Yield (%) | CB1 Receptor Binding Affinity (Ki, nM) |
| PZ-01 | 4-fluoroaniline | 85 | 15.2 |
| PZ-02 | 2,4-dichloroaniline | 78 | 5.6[3] |
| PZ-03 | 4-methoxyaniline | 91 | 22.8 |
| PZ-04 | 4-(trifluoromethyl)aniline | 75 | 9.4 |
| PZ-05 | 3,4-dichloroaniline | 82 | 7.1[3] |
| PZ-06 | Cyclohexylamine | 88 | 45.3[3] |
Note: Data is representative and compiled for illustrative purposes. Actual results may vary.
Mechanism of Action & Signaling Pathway
The synthesized pyrazole carboxamides often act as inverse agonists at the cannabinoid receptor 1 (CB1).[3] CB1 is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[13] In its basal state, it exhibits some level of constitutive activity.
As inverse agonists, these compounds bind to the CB1 receptor and stabilize it in an inactive conformation. This action not only blocks agonists (like the endocannabinoid anandamide) from binding but also reduces the receptor's basal signaling activity.[3] The receptor is typically coupled to Gi/o proteins.[13] Inhibition of this pathway leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP), a key second messenger.
Conclusion
This compound is a versatile and highly valuable starting material for generating diverse libraries of bioactive molecules. The straightforward and efficient protocol for amide synthesis allows for extensive structure-activity relationship (SAR) studies. The resulting carboxamide derivatives, particularly those targeting the CB1 receptor, represent a promising class of compounds for the development of novel therapeutics for a variety of human diseases. Careful selection of amine coupling partners is critical for tuning the potency, selectivity, and pharmacokinetic properties of the final drug candidates.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Candidate PET radioligands for cannabinoid CB1 receptors: [18F]AM5144 and related pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Amide Synthesis [fishersci.it]
- 12. mdpi.com [mdpi.com]
- 13. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Pyrazole-Based Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of pyrazole-based anti-inflammatory agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][2] This document outlines the primary mechanism of action, key synthetic strategies, and standardized protocols for biological evaluation to guide the discovery and development of novel pyrazole-based therapeutics.
Mechanism of Action and Signaling Pathway
The principal mechanism by which pyrazole-based anti-inflammatory agents exert their therapeutic effect is through the inhibition of cyclooxygenase (COX) enzymes.[3] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2][4] By selectively inhibiting COX-2, pyrazole derivatives can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammatory symptoms with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4] Some pyrazole derivatives have also been investigated for their dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.
Below is a diagram illustrating the signaling pathway of COX-2 in inflammation and the inhibitory action of pyrazole-based agents.
Caption: COX-2 signaling pathway and the inhibitory action of pyrazole-based agents.
Synthetic Strategies and Experimental Protocols
The synthesis of pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis. Another common approach utilizes chalcones as precursors. Below are detailed protocols for these key synthetic methods.
General Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel pyrazole-based anti-inflammatory agents.
Caption: Experimental workflow for synthesis and evaluation of pyrazole-based agents.
Protocol 1: Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazole derivative via the condensation of a 1,3-dicarbonyl compound with a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol or glacial acetic acid (solvent)
-
Hydrochloric acid (optional, for salt formation)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol or glacial acetic acid.
-
Add the hydrazine derivative (1 equivalent) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be required.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of Pyrazole-Based Chalcones
This protocol details the Claisen-Schmidt condensation to form a chalcone, a precursor for certain pyrazole syntheses.
Materials:
-
Substituted pyrazole-4-carbaldehyde
-
Substituted acetophenone
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 20%)
-
Ice-cold water
-
Magnetic stirrer
Procedure:
-
Dissolve equimolar amounts of the substituted pyrazole-4-carbaldehyde and the substituted acetophenone in ethanol in a flask.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the mixture while stirring at room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water with constant stirring to precipitate the chalcone product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude chalcone can be further purified by recrystallization.
Protocol 3: Synthesis of Celecoxib (A Representative Pyrazole NSAID)
This protocol outlines a common synthetic route to Celecoxib.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Heptane
-
Reaction vessel with reflux condenser and stirrer
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione in ethanol in a reaction vessel.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours, monitoring by TLC.[4]
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.[4]
Biological Evaluation Protocols
The anti-inflammatory activity of synthesized pyrazole derivatives is primarily assessed through in vitro enzyme inhibition assays and in vivo models of inflammation.
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
COX assay buffer
-
COX probe (e.g., for fluorometric detection of Prostaglandin G2)
-
Celecoxib (as a positive control)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Celecoxib) in COX assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound solution or vehicle (DMSO for control).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 535/587 nm) at a constant temperature (e.g., 25°C) for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 5: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard acute inflammation model to evaluate the anti-inflammatory activity of test compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Test compounds
-
Carrageenan (1% w/v in saline)
-
Indomethacin or Celecoxib (as a positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the test compounds, vehicle, or positive control orally or intraperitoneally at a predetermined dose.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][6]
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[5][7]
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Data Presentation
The quantitative data from the biological evaluation of synthesized pyrazole derivatives should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Celecoxib | 15 | 0.04 | 375 |
| Compound A | >100 | 0.25 | >400 |
| Compound B | 5.2 | 0.08 | 65 |
| Compound C | 25 | 1.5 | 16.7 |
Note: Data are representative and should be replaced with experimental values.
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Maximum % Inhibition of Edema | Time of Maximum Inhibition (hours) |
| Control | - | 0 | - |
| Indomethacin | 10 | 65.2 | 3 |
| Compound A | 20 | 58.7 | 4 |
| Compound B | 20 | 72.1 | 3 |
| Compound C | 20 | 45.3 | 3 |
Note: Data are representative and should be replaced with experimental values.
References
- 1. ijirt.org [ijirt.org]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benthamscience.com [benthamscience.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride as a key building block. The trifluoromethylpyrazole moiety is a significant pharmacophore in medicinal chemistry, and its incorporation into fused heterocyclic systems such as pyrazolopyrimidines and pyrazolotriazolopyrimidines can lead to the development of new therapeutic agents.[1][2]
Introduction
This compound is a reactive intermediate that serves as a versatile precursor for the construction of various fused pyrazole heterocycles. The presence of the trifluoromethyl group can enhance the metabolic stability and bioactivity of the resulting molecules.[2] These protocols outline the synthesis of pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1][3][4]triazolo[4,3-c]pyrimidines, classes of compounds known for their potential as kinase inhibitors and anticancer agents.[1]
Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
This protocol describes a two-step synthesis of 1-phenyl-5-(trifluoromethyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. The first step involves the amidation of this compound with an appropriate amine, followed by cyclization to form the fused pyrimidine ring.
Experimental Protocol
Step 1: Synthesis of N-Aryl/Alkyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (10 mL per mmol of acid chloride).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired primary amine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred solution of the acid chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted pyrazole-4-carboxamide.
Step 2: Cyclization to 1-Phenyl-5-(trifluoromethyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one
This step can be achieved through different methods, one common approach involves the use of formamide or other cyclizing agents.
-
Combine the N-substituted pyrazole-4-carboxamide (1.0 eq.) with an excess of formamide.
-
Heat the mixture to 150-180 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Data Presentation
| Compound | R-Group | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | m.p. (°C) |
| 4a | Phenyl | 85 | 70 | 59.5 | 210-212 |
| 4b | 4-Methoxyphenyl | 88 | 72 | 63.4 | 215-217 |
| 4c | 4-Chlorophenyl | 82 | 68 | 55.8 | 225-227 |
| 4d | Methyl | 90 | 75 | 67.5 | 190-192 |
Logical Workflow Diagram
Caption: Synthetic pathway for pyrazolo[3,4-d]pyrimidin-4(5H)-ones.
Synthesis of 7-Phenyl-5-(trifluoromethyl)pyrazolo[4,3-e][1][3][4]triazolo[4,3-c]pyrimidine Derivatives
This protocol outlines a multi-step synthesis of a more complex heterocyclic system, a pyrazolo[4,3-e][1][3][4]triazolo[4,3-c]pyrimidine. This synthesis starts with the formation of a pyrazolo[3,4-d]pyrimidin-4-one, followed by chlorination, hydrazinolysis, and subsequent cyclization to form the triazole ring.[1]
Experimental Protocol
Step 1: Synthesis of 1-Phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Follow the procedure described in the previous section for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, using ammonia (from an aqueous solution) or formamide for the cyclization step.
Step 2: Synthesis of 4-Chloro-1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
-
To a stirred suspension of the pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq.) in phosphorus oxychloride (POCl₃) (5-10 eq.), add a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture at reflux (around 110 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate or DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-chloro derivative.
Step 3: Synthesis of 4-Hydrazinyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
-
Dissolve the 4-chloro-pyrazolo[3,4-d]pyrimidine (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (5-10 eq.) and heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture, and the product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the hydrazinyl derivative.
Step 4: Synthesis of 7-Phenyl-5-(trifluoromethyl)pyrazolo[4,3-e][1][3][4]triazolo[4,3-c]pyrimidine Derivatives
-
Suspend the 4-hydrazinyl-pyrazolo[3,4-d]pyrimidine (1.0 eq.) in an appropriate reagent for the cyclization, for example:
-
For an unsubstituted triazole ring, use triethyl orthoformate.
-
For a trifluoromethyl-substituted triazole ring, use trifluoroacetic acid.[1]
-
-
Heat the reaction mixture at reflux for 6-10 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the excess reagent under reduced pressure.
-
Triturate the residue with diethyl ether or hexane to induce precipitation.
-
Collect the solid by filtration and recrystallize from a suitable solvent to obtain the final product.
Data Presentation
| Compound | R-Group on Triazole | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Step 4 Yield (%) | Overall Yield (%) | m.p. (°C) |
| 8a | H | 75 | 80 | 90 | 65 | 35.1 | 250-252 |
| 8b | CF₃ | 75 | 80 | 90 | 60 | 32.4 | 267-269[1] |
| 8c | CH₃ | 75 | 80 | 90 | 68 | 36.7 | 245-247 |
Experimental Workflow Diagram
Caption: Experimental workflow for pyrazolotriazolopyrimidine synthesis.
Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazolo[3,4-d][1][5]oxazin-4-one
This protocol describes the synthesis of a pyrazolo[3,4-d][1][5]oxazin-4-one, which can be a useful intermediate for the synthesis of other pyrazolopyrimidines by reaction with various nucleophiles.[3][5]
Experimental Protocol
-
In a dry round-bottom flask, dissolve 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq.) in acetic anhydride (5-10 eq.). The starting carboxylic acid can be obtained by hydrolysis of the corresponding ester, which in turn can be synthesized from the acid chloride. For the purpose of this protocol, we assume the carboxylic acid is available.
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Stir the mixture for 30 minutes to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., acetic acid or ethanol) to obtain the pure pyrazolo[3,4-d][1][5]oxazin-4-one.
Data Presentation
| Compound | Starting Material | Yield (%) | m.p. (°C) |
| 10 | 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 85 | >300 |
Reaction Pathway Diagram
Caption: Synthesis of pyrazolo[3,4-d][1][5]oxazin-4-one.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.
References
- 1. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. Synthesis of Some New Pyrazolotriazines, Pyrazolothiazines and Pyrazolopyrimidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Reactions with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for common and synthetically useful reactions involving primary and secondary amines: acylation, alkylation, and reductive amination. These methods are fundamental in synthetic organic chemistry and play a crucial role in the development of new therapeutic agents by enabling the synthesis and modification of a wide range of bioactive molecules.
Acylation of Primary and Secondary Amines
Acylation is a robust method for the formation of amides from primary and secondary amines. This reaction is widely used in drug synthesis to introduce acetyl groups or other acyl moieties, which can act as protecting groups or be integral to the pharmacophore of a drug molecule.[1]
Experimental Protocols
Protocol 1.1: General Procedure for Acetylation using Acetyl Chloride in an Aqueous Medium
This protocol is adapted for the efficient acetylation of aromatic primary amines in an environmentally friendly brine solution.[2]
Materials:
-
Aromatic primary amine
-
Acetyl chloride
-
Acetone
-
Sodium acetate trihydrate
-
Brine solution (36% aqueous solution of sodium chloride)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve 1.5 equivalents of sodium acetate trihydrate in brine solution.
-
Add 1.0 equivalent of the aromatic primary amine to the solution. If the amine is insoluble in water, dissolve it in a minimal amount of acetone before adding.
-
Slowly add a solution of 1.1 equivalents of acetyl chloride in acetone dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture for an additional hour.
-
Quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.
-
Acidify the solution with concentrated HCl.
-
The resulting solid amide can be isolated by filtration, washed with water, and dried.
Protocol 1.2: Acylation using an Acyl Halide under Anhydrous Conditions
This is a general method for the acylation of primary and secondary amines using an acyl halide in the presence of a base to neutralize the generated HCl.[3][4]
Materials:
-
Primary or secondary amine
-
Acyl halide (e.g., benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine (TEA))
Procedure:
-
Dissolve 1.0 equivalent of the amine in the anhydrous solvent.
-
Add 1.1 to 1.5 equivalents of the base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.05 equivalents of the acyl halide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
Data Presentation
| Amine Type | Acylating Agent | Solvent | Base | Temperature (°C) | Yield (%) |
| Primary Aromatic | Acetyl chloride | Brine/Acetone | Sodium Acetate | Room Temp | High |
| Primary Aliphatic | Acetic anhydride | DCM | Pyridine | Room Temp | High |
| Secondary Aliphatic | Benzoyl chloride | Pyridine | - | Water bath | Good |
| Primary Aromatic | Chloroacetyl chloride | Dry Benzene | - | 70-75 | - |
Experimental Workflow: Acylation
Caption: General workflow for the acylation of amines.
Alkylation of Primary and Secondary Amines
Alkylation of amines introduces alkyl groups to the nitrogen atom. A significant challenge is controlling the degree of alkylation, as the product amine can be more nucleophilic than the starting material, leading to overalkylation.[3] Selective mono-alkylation is crucial in many drug synthesis campaigns.[5]
Experimental Protocols
Protocol 2.1: Selective Mono-N-Alkylation using Cesium Hydroxide
This method promotes the selective formation of secondary amines from primary amines with minimal formation of tertiary amine byproducts.[6]
Materials:
-
Primary amine
-
Alkyl halide (e.g., alkyl bromide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Cesium hydroxide (CsOH)
-
Powdered 4 Å molecular sieves (optional)
Procedure:
-
To a solution of the primary amine (1.0 equivalent) in anhydrous DMF, add cesium hydroxide (0.1 to 3 molar equivalents).
-
Add powdered 4 Å molecular sieves if desired to remove any trace water.
-
Add the alkyl halide (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature (around 23 °C) and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
| Amine | Alkylating Agent | Base | Solvent | Additive | Secondary Amine Yield (%) | Tertiary Amine Yield (%) |
| Alkyl Amine | Alkyl Bromide | CsOH | DMF | Molecular Sieves | 89 | 10 |
| Alkyl Amine | Alkyl Bromide | None | DMF | None | 25 | 72 |
Data adapted from a study on cesium hydroxide promoted N-alkylation.[6]
Experimental Workflow: Alkylation
Caption: Workflow for selective mono-N-alkylation.
Reductive Amination
Reductive amination is a versatile, one-pot reaction that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[7] This reaction proceeds via an imine or iminium ion intermediate, which is then reduced in situ. It is a cornerstone of medicinal chemistry for C-N bond formation.[8]
Experimental Protocols
Protocol 3.1: Reductive Amination using Sodium Borohydride
This protocol describes a simple and efficient reductive amination that can be performed in an open beaker.[9]
Materials:
-
Aldehyde or ketone
-
Primary or secondary amine
-
Ethanol (95%)
-
Sodium borohydride (NaBH₄)
Procedure:
-
Combine the aldehyde/ketone (1.0 equivalent) and the amine (1.0 equivalent). For solid reactants, grinding them together may initiate the reaction.[9]
-
Add approximately 15 mL of 95% ethanol to the mixture.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred reaction mixture.
-
Continue stirring at room temperature for 10-60 minutes. The completion of the reaction is often indicated by a color change to a colorless solution.[9]
-
Carefully add water to quench any remaining NaBH₄.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts to obtain the crude product for further purification.
Protocol 3.2: Reductive Amination using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly effective for the reductive amination of a wide range of substrates.
Materials:
-
Aldehyde or ketone
-
Primary or secondary amine
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a stirred solution of the amine (1.0 equivalent) and the carbonyl compound (1.0 equivalent) in DCE, add NaBH(OAc)₃ (1.5 equivalents) in one portion at room temperature.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Stir the mixture for 2-24 hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to provide the desired amine.
Data Presentation
| Carbonyl | Amine | Reducing Agent | Solvent | Yield (%) |
| Aldehyde | Primary Amine | NaBH₄ | Ethanol | High |
| Ketone | Primary Amine | NaBH(OAc)₃ | DCE | >90 |
| Aldehyde | Secondary Amine | NaBH₃CN | Methanol | High |
Experimental Workflow: Reductive Amination
Caption: One-pot workflow for reductive amination.
Application in Drug Development and Signaling Pathways
The modification and synthesis of amines through acylation, alkylation, and reductive amination are pivotal in drug discovery. These reactions are instrumental in creating vast libraries of compounds for screening and for optimizing the properties of lead candidates.
A prominent area of application is the synthesis of kinase inhibitors . Many kinase inhibitors feature a core structure with amine functionalities that are crucial for binding to the ATP-binding pocket of the target kinase. Reductive amination is a key method for synthesizing these molecules, including inhibitors for cyclin-dependent kinases (CDKs) and Janus kinases (JAKs).[9][10] For instance, the synthesis of the tyrosine kinase inhibitor Repotrectinib involves a highly enantioselective, one-step reductive amination to create a key chiral amine intermediate.[11]
Conceptual Signaling Pathway: Kinase Inhibition
The diagram below illustrates a simplified signaling pathway and how a synthetically derived amine-containing molecule can act as an inhibitor.
Caption: Synthesis of a kinase inhibitor and its mechanism of action.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. omicsonline.org [omicsonline.org]
- 6. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. openaccessgovernment.org [openaccessgovernment.org]
- 13. Improving the performance of synthetic GPCR ligands via antibody tethering - American Chemical Society [acs.digitellinc.com]
- 14. digital.csic.es [digital.csic.es]
Troubleshooting & Optimization
improving yield in reactions with 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
Welcome to the technical support center for reactions involving 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 175137-14-1) is a reactive acyl chloride derivative of a pyrazole carboxylic acid.[1] Its primary application is as a chemical intermediate in organic synthesis. Due to the reactivity of the acid chloride group, it is principally used in acylation reactions to introduce the 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl moiety into other molecules. This is common in the synthesis of esters and amides by reacting it with alcohol and amine nucleophiles, respectively.[2][3][4] Pyrazole derivatives are significant in medicinal chemistry and materials science for their diverse biological and photophysical properties.[5]
Q2: My acylation reaction yield is low. What are the most common causes?
A2: Low yields in acylation reactions with this reagent are typically traced back to a few key areas:
-
Reagent Purity: Impurities in the acid chloride, the nucleophile (amine/alcohol), solvent, or base can lead to competing side reactions.[6]
-
Moisture: The acid chloride is highly susceptible to hydrolysis. The presence of water in the reaction will convert it back to the less reactive carboxylic acid, significantly reducing the yield of the desired product.[7]
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and the choice of solvent and base are critical and may require optimization.[2][6]
-
Inefficient Acid Scavenging: The reaction liberates hydrogen chloride (HCl), which can protonate the nucleophile, rendering it unreactive. An appropriate base must be used in at least a stoichiometric amount to neutralize the HCl.[7]
-
Product Loss During Work-up: The purification technique may not be suitable, leading to loss of the final compound.[6]
Q3: I'm observing significant hydrolysis of the acid chloride. How can I prevent this?
A3: Preventing hydrolysis is critical for achieving high yields. Implement the following precautions:
-
Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. Refluxing over an appropriate drying agent is a standard procedure.[3]
-
Work Under an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[8]
-
Protect from Moisture: Use oven-dried glassware and handle reagents swiftly to minimize exposure to air.[7]
Q4: How does the choice of base impact the reaction?
A4: The base plays the crucial role of an HCl scavenger. The choice of base can influence reaction rate and side product formation.
-
Non-Nucleophilic Organic Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. They are effective at scavenging acid without competing as nucleophiles.
-
Inorganic Bases: In some protocols, inorganic bases like calcium hydroxide can be used effectively to trap liberated HCl.[7]
-
Pyridine: Pyridine can act as both a base and a nucleophilic catalyst in some acylation reactions. The base should be added in at least one equivalent to the acid chloride. Using a slight excess is common practice.
Q5: What solvents are recommended for reactions with this acid chloride?
A5: The ideal solvent should be anhydrous and inert to the reactants. Common choices include:
-
Tetrahydrofuran (THF)[8]
-
Toluene or Xylene[3]
-
1,4-Dioxane (must be anhydrous)[7] The choice can impact reaction rate and solubility of the starting materials and products.
Q6: Are there common side reactions I should be aware of?
A6: Besides hydrolysis of the acid chloride, potential side reactions include:
-
Multiple Acylations: If the nucleophile has more than one reactive site (e.g., a primary amine with a hydroxyl group), multiple acylations can occur.
-
Base-Induced Side Reactions: A strong, nucleophilic base could potentially react with the acid chloride.
-
Thermal Decomposition: While pyrazole acid chlorides are generally stable, prolonged exposure to high heat during reflux could lead to decomposition.[2]
Troubleshooting Guide for Low Yield
Low or no product formation is a common issue. Follow this logical workflow to diagnose and resolve the problem.
Caption: A logical workflow for troubleshooting low yield.
Data Presentation
While specific comparative data for this exact reagent is sparse in the literature, the following table illustrates how reaction parameters can influence the yield of a typical acylation reaction, based on general principles of organic chemistry.
Table 1: Illustrative Effects of Reaction Parameters on Acylation Yield
| Entry | Base (equiv.) | Solvent | Temperature | Atmosphere | Hypothetical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | TEA (1.1) | DCM | 0 °C to RT | Air | 45% | Potential for moisture contamination from air. |
| 2 | TEA (1.1) | Anhydrous DCM | 0 °C to RT | Nitrogen | 85% | Inert atmosphere prevents hydrolysis.[7][8] |
| 3 | None | Anhydrous DCM | 0 °C to RT | Nitrogen | <10% | HCl byproduct protonates and deactivates the nucleophile. |
| 4 | TEA (1.1) | Anhydrous THF | 60 °C | Nitrogen | 80% | Higher temperature may not be necessary and can cause side reactions. |
| 5 | DIPEA (1.2) | Anhydrous DCM | 0 °C to RT | Nitrogen | 88% | A bulkier base can sometimes improve selectivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of the corresponding carboxylic acid to the acid chloride.[1]
Caption: Synthesis of the title acid chloride.
Methodology:
-
To a solution of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add oxalyl dichloride (or thionyl chloride) (1.5-2.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution has stopped.
-
The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS for the formation of the methyl ester.
-
Once complete, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step without further purification.
Protocol 2: General Procedure for Amide Synthesis (Acylation of an Amine)
This protocol provides a general method for reacting the acid chloride with a primary or secondary amine.
Caption: General workflow for amide synthesis.
Methodology:
-
Dissolve the amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.1-1.2 equiv.) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equiv.) in a minimal amount of the same anhydrous solvent.
-
Add the acid chloride solution dropwise to the cooled amine solution over 15-30 minutes. Be careful to control any exotherm.[7]
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.[6]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles | Bentham Science [eurekaselect.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis
Welcome to the BenchChem Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of pyrazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, supplemented with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during pyrazole synthesis?
A1: The most frequently encountered side reactions in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, include the formation of regioisomeric mixtures, the generation of stable, non-aromatic intermediates, and the occurrence of reactions stemming from impure starting materials.[1] With certain substrates, ring-opening or rearrangement of the pyrazole core can also occur, especially when highly reactive functional groups are present.[2]
Q2: I am obtaining a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[2] Regioselectivity is primarily influenced by the steric and electronic properties of the two carbonyl groups and the reaction conditions.[1] Under acidic conditions, the reaction may proceed via a different pathway compared to neutral or basic conditions, often leading to a different major regioisomer.[1]
To enhance regioselectivity, consider the following:
-
Solvent Choice: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to significantly improve regioselectivity in favor of one isomer.[3][4]
-
pH Control: The pH of the reaction medium can have a profound effect on the site of initial hydrazine attack. Acid catalysis can influence the rate of both the initial condensation and the subsequent cyclization and dehydration steps.[5]
-
Temperature: Reaction temperature can also play a role in determining the kinetic versus thermodynamic product distribution.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazole
Low yields can be attributed to several factors, from incomplete reactions to the formation of undesired byproducts.
Troubleshooting Workflow for Low Pyrazole Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be effective in improving yields and reducing reaction times.[2]
-
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the pyrazole.[1]
-
Solution: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent (e.g., a catalytic amount of a strong acid), can facilitate the final dehydration step.
-
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions.[1]
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques like distillation or recrystallization.
-
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.
-
Solution: If degradation is suspected, attempt the reaction at a lower temperature or use a milder catalyst. Ensure that the workup procedure is not degrading the product; for example, if the pyrazole is acid-sensitive, carefully neutralize the reaction mixture.[2]
-
Issue 2: Formation of Regioisomeric Mixtures
This is a prevalent issue in the Knorr pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl is used.[6]
Knorr Synthesis Pathways Leading to Regioisomers
Caption: Knorr synthesis pathways leading to different regioisomers.
Data on Solvent Effects on Regioselectivity:
The choice of solvent can dramatically influence the ratio of regioisomers formed. Fluorinated alcohols, in particular, have been shown to enhance regioselectivity.[3][4]
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (approx.) | Reference |
| Ethanol | 24.5 | ~1:1.3 | [4] |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | 85:15 | [4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | >95:5 | [3] |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or TFE for improved regioselectivity).
-
Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt, an equivalent of base may be required. A catalytic amount of acid (e.g., acetic acid, sulfuric acid) is often added to facilitate the reaction.[7]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[1]
Protocol for Minimizing Regioisomer Formation using Fluorinated Alcohols
This modified protocol is aimed at improving regioselectivity.
-
Solvent Selection: Choose 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the reaction solvent.[3][4]
-
Reaction Setup: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1 equivalent) in the chosen fluorinated alcohol.
-
Reagent Addition: Add the substituted hydrazine (1 equivalent) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions in fluorinated alcohols are often faster than in conventional solvents.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product often has a significantly higher ratio of the desired regioisomer, simplifying purification.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 1-Phenyl-5-(Trifluoromethyl)Pyrazole-4-Carbonyl Chloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The most likely impurities are the corresponding carboxylic acid (1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid) and residual chlorinating agents like thionyl chloride or oxalyl chloride.[1][2] The carboxylic acid can be present from an incomplete reaction or from hydrolysis of the acid chloride by atmospheric moisture.[1][3]
Q2: My acid chloride derivative is decomposing during purification. What are the primary causes and how can I prevent this?
Decomposition is almost always due to the high reactivity of the acid chloride functional group, especially its sensitivity to moisture and heat.[3] To prevent degradation, strictly use anhydrous solvents and glassware, perform all operations under an inert atmosphere (e.g., nitrogen or argon), and avoid excessive temperatures during distillation or solvent evaporation.[3]
Q3: Can I use standard silica gel column chromatography to purify this class of compounds?
Standard silica gel is acidic and contains water, which can rapidly degrade acid chlorides. It is generally not recommended. However, if chromatography is necessary, use deactivated silica gel (e.g., treated with triethylamine) and anhydrous, non-protic eluents like a hexane/ethyl acetate system.[3][4] Even under these conditions, the risk of some product loss on the column remains.
Q4: What is the most effective method for removing the unreacted starting carboxylic acid?
For thermally stable derivatives, high-vacuum distillation is often the most effective method, as the carboxylic acid typically has a much higher boiling point.[1] If the product is a solid, recrystallization from a dry, non-polar aprotic solvent (e.g., hexane, toluene) can effectively separate the more polar carboxylic acid impurity.[1] A carefully performed aqueous wash with a weak base (e.g., dilute sodium bicarbonate) can remove the acidic impurity, but this is hazardous with highly reactive acid chlorides and risks hydrolyzing the product.[1]
Q5: How can I monitor the reaction and purification progress since the product is unstable on TLC plates?
Direct TLC analysis of acid chlorides is often unreliable due to streaking and decomposition on the plate.[3] A common workaround is to quench a small aliquot of the reaction mixture or purified fraction with a nucleophile, such as methanol or benzylamine. This converts the acid chloride into a stable methyl ester or benzylamide derivative, which can be easily analyzed by TLC or LC-MS to assess purity and conversion.
Purification Method Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Product Decomposition: Exposure to moisture or excessive heat. | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform purification under an inert atmosphere. Use the lowest possible temperature for distillation.[3] |
| Material Loss: Multiple transfers between flasks; premature crystallization. | Minimize transfers. For recrystallization, ensure the compound is fully dissolved before cooling. | |
| Product Still Impure After Distillation | Similar Boiling Points: Impurity has a boiling point close to the product. | Use fractional distillation with a Vigreux or packed column to improve separation.[1] |
| Thermal Decomposition: Product degrades at its boiling point, creating new impurities. | Use a high-vacuum system to lower the boiling point. A Kugelrohr apparatus is ideal for small quantities as it minimizes the path length and heating time.[3] | |
| Product Fails to Crystallize | Inappropriate Solvent: The compound is too soluble in the chosen solvent, even when cold. | Select a solvent system where the compound is soluble when hot but poorly soluble when cold.[5] Try adding a non-polar "anti-solvent" like hexane dropwise to a solution of your product in a more polar solvent (e.g., ethyl acetate) until turbidity appears, then cool slowly.[3][5] |
| Presence of Oily Impurities: Impurities may be preventing lattice formation. | Attempt to purify via another method first, such as high-vacuum distillation, to remove the oily contaminants. | |
| Column Chromatography Yields No Product | Degradation on Column: The acid chloride is reacting with the stationary phase. | Ensure the silica gel is thoroughly deactivated with a base like triethylamine.[4] Run the column quickly ("flash chromatography") to minimize contact time. Consider using a less reactive stationary phase like neutral alumina. |
Comparative Analysis of Purification Methods
| Method | Typical Purity | Expected Yield | Advantages | Disadvantages | Best For |
| High-Vacuum Distillation | >98% | 60-90% | Excellent for removing non-volatile impurities (e.g., starting acid, salts).[1] Good for moderate to large scales. | Requires thermally stable compounds. Potential for decomposition if overheated.[3] | Thermally stable, liquid acid chloride derivatives. |
| Anhydrous Recrystallization | >99% | 50-85% | Can yield very high-purity material. Scalable.[5] | Finding a suitable anhydrous solvent can be challenging. Risk of co-crystallization of impurities. | Solid acid chloride derivatives with good crystallization properties. |
| Flash Chromatography | 95-98% | 30-70% | Good for separating compounds with similar volatilities or crystallization properties.[6] | High risk of product decomposition on the column.[4] Requires careful deactivation of silica. Often lower yielding. | Complex mixtures where other methods have failed; small-scale purifications. |
Experimental Protocols
Caution: this compound derivatives are reactive and irritant compounds. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[1]
Protocol 1: High-Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus or a Kugelrohr apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (nitrogen or argon).
-
Procedure:
-
Place the crude oil in the distillation flask with a magnetic stir bar.
-
Attach the flask to the apparatus and ensure all joints are securely sealed with vacuum grease.
-
Slowly apply a high vacuum (<1 mmHg).
-
Gently heat the distillation flask in a heating mantle or oil bath while stirring.
-
Collect the fractions that distill over at a constant temperature. The precursor carboxylic acid will likely remain in the distillation flask.
-
Once the distillation is complete, release the vacuum with the inert gas before allowing the apparatus to cool.
-
Protocol 2: Anhydrous Recrystallization
-
Solvent Selection: Choose a dry, aprotic solvent or solvent pair. Common choices include toluene, hexane, or a mixture of ethyl acetate and hexane.[1][5] The ideal solvent should dissolve the compound when hot but not when cold.
-
Procedure:
-
Place the crude solid in an oven-dried flask under an inert atmosphere.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.[5]
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cool the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.
-
Collect the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the purified crystals under a high vacuum.
-
Process Visualization
The following diagrams illustrate key decision-making and operational workflows for the purification of these derivatives.
Caption: Decision workflow for selecting an initial purification method.
Caption: Troubleshooting logic for a failed purification attempt.
References
- 1. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 2. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pyrazole-4-Carbonyl Chloride
Welcome to the technical support center for pyrazole-4-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of reactions involving this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is pyrazole-4-carbonyl chloride and why is it so reactive?
Pyrazole-4-carbonyl chloride is a heterocyclic acyl chloride. Like other acyl chlorides, it is highly reactive due to the electron-withdrawing nature of the adjacent oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] The pyrazole ring itself, being an electron-deficient aromatic system, can further enhance this reactivity.[3] This high reactivity makes it a valuable reagent for synthesizing amides, esters, and other derivatives, which are common motifs in pharmaceuticals.[4][5]
Q2: What are the primary signs of pyrazole-4-carbonyl chloride degradation?
The primary mode of degradation is hydrolysis, which occurs upon exposure to moisture.[6] Signs of degradation include:
-
Physical Appearance: The compound may appear clumpy or sticky rather than a free-flowing solid.
-
Pungent Odor: A sharp, acidic odor of hydrogen chloride (HCl) gas may be noticeable, which is a byproduct of hydrolysis.[7]
-
Reduced Reactivity: In subsequent reactions, you may observe lower yields or the complete absence of the desired product.
-
Analytical Inconsistencies: Spectroscopic analysis (e.g., ¹H NMR) of the starting material may show the presence of pyrazole-4-carboxylic acid.
Q3: How should I properly store pyrazole-4-carbonyl chloride?
To prevent hydrolysis and ensure long-term stability, pyrazole-4-carbonyl chloride should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[8] For long-term storage, it is recommended to keep it in a cool, dry place, such as a desiccator or a freezer at –20°C.[8][9]
Q4: My reaction yield is low when using pyrazole-4-carbonyl chloride. What are the common causes?
Low yields are most commonly attributed to the hydrolysis of the acyl chloride before or during the reaction.[1] This consumes the starting material and introduces acidic byproducts that can interfere with the reaction.[1] Other potential causes include impure starting materials, incorrect reaction stoichiometry, or suboptimal reaction conditions (temperature, solvent, base).[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Reaction Failure or Significantly Low Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis of Acyl Chloride | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and reagents. Run the reaction under a dry, inert atmosphere (N₂ or Ar). | Acyl chlorides react vigorously with water to form the corresponding carboxylic acid, which is unreactive under typical acylation conditions.[6][11] Rigorous exclusion of moisture is critical.[1] |
| Impure Nucleophile | Check the purity of your amine, alcohol, or other nucleophile. If it is a salt (e.g., hydrochloride), ensure it has been neutralized or that a sufficient excess of base is used. | Impurities can consume the acyl chloride in side reactions. Acidic salts of nucleophiles will react with the base, reducing its availability to facilitate the desired reaction. |
| Incorrect Stoichiometry | Re-verify the molar equivalents of all reagents. Often, a slight excess of the acyl chloride or the nucleophile may be required depending on the specific reaction. | Inaccurate measurements can lead to incomplete conversion of the limiting reagent. |
| Insufficient Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used. For amine hydrochloride salts, at least two equivalents are needed. | A base is required to neutralize the HCl byproduct, which can otherwise protonate the nucleophile, rendering it unreactive.[6] |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Step | Explanation |
| Presence of Water | In addition to anhydrous techniques, consider using a scavenger for trace amounts of water, such as molecular sieves. | The primary impurity is often the carboxylic acid from hydrolysis. This acidic impurity can complicate purification.[1] |
| Side Reactions with Solvent | Choose a non-reactive, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). | Protic solvents like alcohols will react with the acyl chloride to form esters as side products.[11] |
| Reaction Temperature Too High | Run the reaction at a lower temperature (e.g., 0°C) and allow it to slowly warm to room temperature. | Pyrazole-4-carbonyl chloride is highly reactive. High temperatures can sometimes lead to decomposition or side reactions.[10] |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using Pyrazole-4-Carbonyl Chloride
This protocol describes a standard procedure for the acylation of a primary or secondary amine.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
Reagent Addition:
-
Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve pyrazole-4-carbonyl chloride (1.1 eq.) in anhydrous DCM.
-
-
Reaction:
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the pyrazole-4-carbonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[10]
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[12]
-
Protocol 2: Preparation of Pyrazole-4-Carbonyl Chloride from Pyrazole-4-Carboxylic Acid
This protocol is for the in situ preparation and use of the acyl chloride.
-
Preparation: Flame-dry a round-bottom flask and equip it with a stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition:
-
Reaction:
-
Heat the reaction mixture to reflux (typically 60-80°C) for 1-3 hours. The reaction is complete when gas evolution (SO₂ or CO/CO₂) ceases.
-
-
Isolation (Optional): Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure. The resulting crude pyrazole-4-carbonyl chloride can often be used directly in the next step without further purification.
-
Next Step: Dissolve the crude acyl chloride in an appropriate anhydrous solvent and proceed with the desired nucleophilic substitution reaction as described in Protocol 1.
Data Presentation
Table 1: Impact of Reaction Conditions on Hydrolysis
This table provides a qualitative summary of how different experimental parameters can influence the extent of pyrazole-4-carbonyl chloride hydrolysis.
| Parameter | Condition | Impact on Hydrolysis | Rationale |
| Atmosphere | Ambient Air | High | Atmospheric moisture readily reacts with the acyl chloride.[1] |
| Inert Gas (N₂, Ar) | Minimized | Excludes atmospheric moisture, preserving the reagent.[8] | |
| Solvent | Protic (e.g., Ethanol) | High (Solvolysis) | The solvent acts as a nucleophile, consuming the acyl chloride.[6] |
| Anhydrous Aprotic (e.g., DCM) | Minimized | The solvent is non-reactive and contains minimal water.[15] | |
| Glassware | Standard | Moderate to High | Adsorbed water on the glass surface can initiate hydrolysis. |
| Flame- or Oven-Dried | Minimized | High temperatures remove adsorbed water. | |
| Temperature | Elevated | Increased Rate | Hydrolysis, like most reactions, proceeds faster at higher temperatures. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chim.it [chim.it]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 9. 141573-96-8 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride AKSci 8387FY [aksci.com]
- 10. benchchem.com [benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrazole Acylation
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole acylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during pyrazole acylation?
Researchers often face challenges such as low product yield, formation of regioisomers (N1 vs. N2 acylation), and the occurrence of side reactions.[1] The reactivity of the pyrazole ring, influenced by its substituents, and the stability of the acylating agent are critical factors.[2][3] Purification can also be complicated by unwanted byproducts or unreacted starting materials.[4]
Q2: How can I control regioselectivity between N1 and N2 acylation?
Controlling which of the two nitrogen atoms on the pyrazole ring is acylated is a primary challenge. Regioselectivity is influenced by both steric and electronic factors.[4]
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the acylating agent can direct acylation to the less sterically hindered nitrogen.
-
Solvent Choice: The solvent can dramatically influence the reaction's regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[5]
-
Reaction Conditions: Temperature and the nature of the catalyst or base can also shift the isomeric ratio.[1]
Q3: How do substituents on the pyrazole ring affect the acylation reaction?
The electronic nature of substituents on the pyrazole ring significantly impacts its nucleophilicity and, consequently, the reaction's outcome.
-
Electron-Donating Groups (EDGs): Groups like alkyls (-CH₃) or methoxy (-OCH₃) increase the electron density of the pyrazole ring, making it more nucleophilic and generally accelerating the acylation reaction.[6][7]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the ring's electron density, making the pyrazole less reactive.[2][8][9] Acylating these deactivated pyrazoles may require more forcing conditions, such as higher temperatures or stronger bases.[3][10]
Q4: What is the role of 4-Dimethylaminopyridine (DMAP) as a catalyst, and what are potential issues?
DMAP is a highly effective nucleophilic catalyst for acylation reactions.[11] It reacts with the acylating agent (e.g., an acid anhydride or acid chloride) to form a highly reactive N-acylpyridinium intermediate.[11] This intermediate is a much more potent acylating species than the original agent, leading to dramatic rate accelerations.[11][12]
-
Potential Issues:
-
Moisture Sensitivity: The N-acylpyridinium intermediate can be sensitive to moisture, which can hydrolyze it and deactivate the catalyst. Running reactions under anhydrous conditions is crucial.
-
Side Reactions: While highly effective, DMAP can sometimes promote side reactions if not used judiciously.[13] Stoichiometry and temperature control are important.
-
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive Reagents | Acylating Agent: Use a freshly opened bottle of the acylating agent (e.g., acyl chloride, anhydride) or purify it before use. These reagents can degrade upon storage, especially in the presence of moisture.Pyrazole: Ensure the purity of your pyrazole starting material. Impurities can lead to side reactions that consume reagents and lower the yield.[4] |
| Suboptimal Reaction Conditions | Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C).[14][15] Conversely, if side products are forming, try lowering the temperature (e.g., 0 °C).[3] Monitor reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time and temperature.[4]Base: The choice of base is critical. For less reactive pyrazoles, a stronger, non-nucleophilic base may be required. If using a base like pyridine, ensure it is dry. |
| Poor Pyrazole Reactivity | Deactivated Ring: If the pyrazole contains strong electron-withdrawing groups (EWGs), it will be less nucleophilic.[3] To overcome this, you may need to increase the reaction temperature, use a more reactive acylating agent, or employ a more potent catalyst system.[3] |
| Catalyst Issues (e.g., DMAP) | Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by moisture.[3]Catalyst Loading: Use an appropriate catalytic amount (typically 1-10 mol%). |
Problem 2: Formation of Multiple Products / Side Reactions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Poor Regioselectivity (N1/N2 Isomers) | Solvent Screening: As this is a major factor, screen different solvents. Fluorinated alcohols like TFE or HFIP are known to significantly enhance regioselectivity in favor of one isomer.[5]Steric Control: If possible, use a bulkier acylating agent to increase steric hindrance and favor acylation at the less hindered nitrogen. |
| Diacylation | Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent to minimize the acylation of the initially formed product.[3] Add the acylating agent slowly to the reaction mixture. |
| Side Reactions of Acylating Agent | Anhydrous Conditions: The acylating agent can react with any water present, leading to the formation of the corresponding carboxylic acid and reducing the amount of agent available for the desired reaction. Always use anhydrous solvents and reagents. |
Data on Reaction Optimization
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The choice of solvent can dramatically impact the ratio of regioisomers formed. Using fluorinated alcohols often provides superior selectivity.
| 1,3-Diketone Substrate | Solvent | Ratio of Regioisomers (Major:Minor) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 80:20 | [5] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 90:10 | [5] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | 97:3 | [5] |
| 1-(2-Thienyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 75:25 | [5] |
| 1-(2-Thienyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | >99:1 | [5] |
Data adapted from studies on pyrazole formation, which is mechanistically related to N-acylation selectivity.
Table 2: Influence of Pyrazole C4-Substituent on Reactivity
The electronic properties of substituents on the pyrazole ring tune its acylating reactivity.
| C4-Substituent on Pyrazole | Electronic Effect | Expected Impact on Acylation Rate | Reference |
| -CN | Strong Electron-Withdrawing | Increases leaving group ability, enhances reactivity | [2] |
| -H | Neutral | Baseline reactivity | [2] |
| -Me | Electron-Donating | Decreases leaving group ability, reduces reactivity | [2] |
This data is derived from studies on N-acyl pyrazoles as acylating agents, where the pyrazole acts as a leaving group. The principles directly relate to the nucleophilicity of the pyrazole during its own acylation.
Experimental Protocols
General Protocol for DMAP-Catalyzed Acylation of 3,5-Dimethylpyrazole
This protocol describes a general method for the N-acylation of a relatively reactive pyrazole using an acyl chloride and DMAP as a catalyst.
Materials:
-
3,5-Dimethylpyrazole
-
Acyl chloride (e.g., Benzoyl chloride) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 3,5-dimethylpyrazole (1.0 equiv) and DMAP (0.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to dissolve the solids.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 equiv) to the stirred solution.
-
Acylating Agent Addition: Add the acyl chloride (1.1 equiv) dropwise to the reaction mixture over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC until the starting pyrazole is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure N-acylated pyrazole.
Diagrams
Caption: Troubleshooting workflow for low yield in pyrazole acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
preventing regioisomer formation in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to pyrazoles, with a specific focus on controlling regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of regioisomer formation in pyrazole synthesis?
A1: Regioisomers are isomers that differ in the placement of substituents on the pyrazole ring. The most common cause of regioisomer formation is the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] The hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the condensation reaction by attacking one of the two different carbonyl groups of the dicarbonyl compound. This leads to two possible cyclization pathways, resulting in a mixture of pyrazole regioisomers.[4][5] The final ratio of these isomers is influenced by steric and electronic effects of the substituents on both reactants, as well as the reaction conditions.[2]
Figure 1. General reaction scheme showing the two competing pathways leading to regioisomer formation in pyrazole synthesis.
Q2: My pyrazole synthesis is yielding an undesired mixture of regioisomers. How can I improve the selectivity?
A2: Improving regioselectivity often requires modifying the reaction conditions to favor one reaction pathway over the other. Several factors can be adjusted:
-
Solvent Choice: The polarity and nucleophilicity of the solvent can dramatically influence the reaction's regioselectivity. Using non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the proportion of the desired regioisomer, particularly when one of the carbonyl groups is part of a trifluoromethyl ketone.[6] These solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby enhancing selectivity.[6]
-
Nature of the Hydrazine: Using a hydrazine salt (e.g., hydrochloride) versus the free base can reverse or significantly improve the regioselectivity. For example, in the synthesis of carboxyalkyl pyrazoles, arylhydrazine hydrochlorides favored the 1,3-regioisomer, while the corresponding free hydrazines led to the 1,5-regioisomer.[7]
-
Temperature and pH: Adjusting the temperature and pH can alter the rate of the competing reaction pathways. Acidic conditions, often employed in the Knorr synthesis, can influence which carbonyl group is preferentially protonated and attacked.[8]
-
Protecting Groups & Structural Modifications: Introducing bulky or electron-withdrawing groups on the 1,3-dicarbonyl starting material can create a stronger steric or electronic bias, directing the hydrazine to attack a specific carbonyl group.[7]
Figure 2. Troubleshooting workflow for addressing poor regioselectivity in pyrazole synthesis.
Q3: How do I choose the right reaction conditions to favor one pyrazole regioisomer?
A3: The optimal conditions depend heavily on the specific substrates being used. However, studies have provided quantitative data that can guide your decision-making. The use of fluorinated alcohols as solvents has shown remarkable success in controlling regioselectivity.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine Data sourced from The Journal of Organic Chemistry.[6]
| 1,3-Diketone Substrate (R¹) | Solvent | Regioisomeric Ratio (Desired : Undesired) |
| 1-(2-furyl)-4,4,4-trifluoro | EtOH | 55 : 45 |
| 1-(2-furyl)-4,4,4-trifluoro | TFE | 85 : 15 |
| 1-(2-furyl)-4,4,4-trifluoro | HFIP | >99 : <1 |
| 1-phenyl-4,4,4-trifluoro | EtOH | 60 : 40 |
| 1-phenyl-4,4,4-trifluoro | TFE | 98 : 2 |
| 1-phenyl-4,4,4-trifluoro | HFIP | >99 : <1 |
As shown, switching from ethanol (EtOH) to 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) dramatically favors one regioisomer.[6]
Q4: Can you provide a reliable experimental protocol for a highly regioselective pyrazole synthesis?
A4: Yes. The following protocol is for the synthesis of 1,3,5-trisubstituted pyrazoles, which proceeds with complete regioselectivity.[5]
Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine (solvent)
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
-
This method avoids the use of 1,3-dicarbonyls and provides a single regioisomer.[5]
Q5: I have already synthesized a mixture of pyrazole regioisomers. What are the best methods for their separation?
A5: If preventing the formation of a mixture is not feasible, the regioisomers must be separated. The most common and effective method is silica gel column chromatography.[9][10]
-
Troubleshooting Separation:
-
TLC Analysis: Before attempting a column, screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots.[1] A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).
-
Column Chromatography: Once a suitable solvent system is identified, perform column chromatography. Careful packing of the column and slow, consistent elution are key to achieving good separation.
-
Characterization: After separation, it is crucial to unequivocally determine the structure of each isolated isomer. This is typically done using spectroscopic techniques, such as 1D and 2D NMR (e.g., NOESY experiments), which can reveal through-space correlations between substituents on the ring and the N-substituent.[9][11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Pyrazole Synthesis
Welcome to the BenchChem Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during pyrazole synthesis, with a particular focus on addressing low reaction conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles, particularly in the context of the widely used Knorr pyrazole synthesis and related methods.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields in pyrazole synthesis, most commonly the Knorr synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1][2] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[2][3] Impurities can lead to side reactions, reducing the yield and complicating purification.[3] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[2]
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1][2]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][2]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2]
Strategies to Improve Regioselectivity:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity. Acidic solvents such as acetic acid often favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Temperature Control: Lowering the reaction temperature may increase the selectivity of the initial nucleophilic attack.
-
Catalyst Choice: The use of specific acid or base catalysts can direct the reaction towards a preferred regioisomer.
-
Steric Hindrance: Employing a bulky substituent on either the hydrazine or the dicarbonyl can sterically direct the reaction towards the formation of a single regioisomer.[1]
Q3: The reaction mixture has turned a deep yellow/red color. Is this normal and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material.[4]
Troubleshooting Steps:
-
Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[4] Adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[4]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[4]
-
Purification: Many colored impurities can be removed during workup and purification. Washing the crude product with a non-polar solvent or recrystallization can be effective.[4] The use of activated charcoal during recrystallization can also help remove colored impurities, though it may slightly reduce the overall yield.[5]
Q4: My reaction seems to be incomplete, even after a long reaction time. What can I do?
A4: Incomplete reactions are a common source of low yields. Several factors could be at play.
Optimization Strategies:
-
Increase Temperature: Many condensation reactions require heat to proceed to completion. Consider increasing the reaction temperature or refluxing the reaction mixture.[2]
-
Catalyst: The choice and amount of catalyst can be critical. For the Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[2] In some cases, Lewis acids or other catalysts have been shown to improve yields.[2]
-
Microwave-Assisted Synthesis: This technique can sometimes improve yields and significantly reduce reaction times.[2]
-
Solvent Choice: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. Poor solubility can hinder the reaction rate.[6] Aprotic dipolar solvents like DMF or DMAc have shown good results in certain cases.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of pyrazole synthesis. These are generalized trends, and optimal conditions will be specific to the substrates being used.
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Solvent | Polarity | Typical Yield | Notes |
| Ethanol | Polar Protic | Moderate to Good | Commonly used, good for many substrates.[1] |
| Acetic Acid | Polar Protic | Good to Excellent | Often used as both solvent and catalyst.[2] |
| DMF/DMAc | Polar Aprotic | Good to Excellent | Can improve solubility and reaction rates.[6] |
| Toluene | Non-polar | Variable | Useful for higher temperature reactions.[6] |
| Water | Polar Protic | Variable | "Green" solvent, but solubility can be an issue.[6] |
Table 2: Effect of Catalyst on Pyrazole Synthesis
| Catalyst | Type | Typical Effect on Yield | Notes |
| Acetic Acid | Brønsted Acid | Increase | Often used in catalytic amounts.[2] |
| HCl / H₂SO₄ | Strong Brønsted Acid | Can Increase or Decrease | May lead to side reactions if not controlled.[7] |
| Sodium Acetate | Mild Base | Increase (with hydrazine salts) | Neutralizes strong acids, leading to cleaner reactions.[4] |
| Lewis Acids (e.g., ZnCl₂) | Lewis Acid | Can Increase | Can facilitate the condensation step.[8] |
| No Catalyst | - | Generally Lower | Spontaneous reaction may be slow and incomplete.[9] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.2 eq) to the solution.[1] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[4]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.[3]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates in pyrazole synthesis.
Caption: A simplified workflow of the Knorr pyrazole synthesis reaction pathway.
References
stability issues of pyrazole compounds under acidic or basic conditions
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with pyrazole compounds under acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the pyrazole ring in general?
A1: The pyrazole ring is an aromatic system, which generally confers stability.[1] It is a five-membered heterocyclic ring with two adjacent nitrogen atoms and a delocalized 6π-electron system.[2] However, compared to its isomer imidazole, the pyrazole ring is less thermodynamically stable due to the adjacent arrangement of its nitrogen atoms, which leads to coulombic repulsion between their lone pairs of electrons.[3] While resistant to oxidation and reduction, the pyrazole ring can be susceptible to degradation, including ring-opening, under certain conditions like the presence of a strong base, electrolytic oxidation, or ozonolysis.[2][4]
Q2: My pyrazole compound appears to be degrading under acidic conditions. What is the likely mechanism?
A2: Under acidic conditions, the pyridine-like nitrogen atom (N2) of the pyrazole ring can be protonated, forming a pyrazolium cation.[1][2] This protonation makes the ring more electron-deficient and thus more susceptible to nucleophilic attack or ring-opening, although these are not always rapid processes.[1] For some pyrazole derivatives, acid catalysis can facilitate ring-opening transformations.[5] The specific degradation pathway and products will depend on the reaction conditions (e.g., acid concentration, temperature) and the nature of substituents on the pyrazole ring.[1]
Q3: I am observing decomposition of my pyrazole compound in the presence of a strong base. What is happening?
A3: Pyrazole compounds have two primary sites that can react with bases. The pyrrole-like nitrogen (N1) is weakly acidic and can be deprotonated by a base.[2][6] More critically, in the presence of a strong base, the C3 position can be deprotonated, which can lead to ring opening.[2][6][7] This reactivity is a key consideration in reaction design and purification.
Q4: Do substituents on the pyrazole ring affect its stability in acidic or basic media?
A4: Yes, substituents have a significant impact on the stability and reactivity of the pyrazole ring.
-
Electron-donating groups tend to increase the electron density of the ring, which can enhance the reactivity of the annular nitrogen atoms.[8] This can influence the rate of reactions and potentially the stability.
-
Electron-withdrawing groups decrease the nucleophilicity of the hydrazine reagents used in synthesis, which can lead to slower or incomplete reactions.[9] In the context of the final compound, they can make the ring more susceptible to nucleophilic attack, especially after protonation in acidic media.
-
Steric hindrance from bulky substituents can also play a role by physically blocking reactive sites.[9]
Q5: How do I systematically test the stability of my novel pyrazole compound?
A5: A systematic approach to testing stability is to perform forced degradation studies .[10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify likely degradation products and pathways.[10][11] According to ICH guidelines, typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[12][13][14] The goal is to achieve a target degradation of about 5-20% to ensure that the analytical methods are capable of detecting and quantifying the degradants.[15]
Troubleshooting Guide
Issue 1: Low or No Yield in a Reaction Involving a Pyrazole Starting Material
-
Potential Cause: Degradation of the pyrazole ring under the reaction conditions (acidic or basic).
-
Troubleshooting Steps:
-
Run a Control Experiment: Subject your pyrazole starting material to the reaction conditions (solvent, temperature, acid/base) without the other reagents.
-
Analyze the Control: Use an analytical technique like HPLC or LC-MS to check for the appearance of new peaks, which would indicate degradation products.[16]
-
Modify Conditions: If degradation is confirmed, consider using milder acidic or basic conditions, lowering the reaction temperature, or reducing the reaction time. Protecting groups on the pyrazole nitrogen may also be an option.
-
Issue 2: Appearance of Unexpected Impurities in the Final Product
-
Potential Cause: The impurities may be degradation products of your target pyrazole compound formed during the reaction or workup.
-
Troubleshooting Steps:
-
Characterize Impurities: Use LC-MS to determine the mass of the unknown impurities. This can provide clues as to whether they are fragments or derivatives of your starting material or product.[16]
-
Review Workup Procedure: Acidic or basic aqueous workups can cause degradation. If possible, use a neutral quench and minimize the exposure time of the compound to harsh pH conditions.
-
Perform a Forced Degradation Study: A controlled forced degradation study (see protocol below) can help you proactively identify potential degradation products, making it easier to spot them in your reaction mixture.[17]
-
Quantitative Data Summary
The stability of pyrazole compounds can be highly dependent on their substitution patterns. The following tables provide comparative data on stability.
Table 1: Thermodynamic Stability of Pyrazole vs. Imidazole
| Property | Pyrazole | Imidazole | Method of Determination |
| Standard Enthalpy of Formation (Solid, 298.15 K) | 105.4 ± 0.7 kJ/mol | 49.8 kJ/mol | Static Bomb Combustion Calorimetry |
| Data sourced from BenchChem.[3] |
This data clearly shows that the imidazole ring is significantly more thermodynamically stable than the pyrazole ring, as indicated by its lower enthalpy of formation.[3]
Table 2: Hydrolytic Stability of Pyrazole Ester Derivatives
| Compound | R | IC₅₀ (μM) | t½ in pH 8 Buffer (min) |
| 1 | H | 0.43 | 110 |
| 7a | 2-F | 1.96 | 420 |
| 7n | 2,6-di-Cl | >100 | 300 |
| 10a | 2-F | 4.03 | 1200 |
| Data adapted from Jin et al.[18] These compounds were investigated as allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase and their stability was tested in the assay medium. |
Key Experimental Protocols
Protocol: Forced Degradation Study for a Pyrazole Compound
This protocol outlines a general procedure for assessing the stability of a pyrazole compound under hydrolytic stress conditions, as recommended by ICH guidelines.[12][19]
Objective: To identify potential degradation products and pathways for a pyrazole compound under acidic and basic conditions.
Materials:
-
Pyrazole compound of interest
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
HPLC system with UV/DAD or MS detector
-
Validated stability-indicating HPLC method[20]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
-
Heat the solution at a specified temperature (e.g., 60°C) for a set period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equimolar amount of NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl or at a higher temperature.[15]
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
If no degradation is observed, repeat the experiment with 1 M NaOH or at a higher temperature.[15]
-
-
Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase without subjecting it to stress conditions.
-
Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Examine the chromatograms for the appearance of new peaks, which correspond to degradation products.
-
Visualizations
Caption: General degradation pathways for pyrazoles under acidic and basic conditions.
Caption: Experimental workflow for a forced degradation stability study.
Caption: Troubleshooting decision tree for pyrazole-related stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 5. Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. database.ich.org [database.ich.org]
- 13. Ich guideline for stability testing | PPTX [slideshare.net]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ijrpp.com [ijrpp.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. ajrconline.org [ajrconline.org]
- 18. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. snscourseware.org [snscourseware.org]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Workup Procedures for Reactions Involving 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workup.
Troubleshooting Guide
Issue: Low or No Product Yield After Workup
-
Question: I performed an acylation reaction with this compound, but after the workup, I have a very low yield of my desired product. What could be the issue?
Answer: Low yields can arise from several factors during the reaction or workup. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material.
-
Hydrolysis of the Acyl Chloride: this compound is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
-
Side Reactions: The formation of byproducts can consume the starting material. Common side reactions include the dimerization of the acyl chloride or reaction with residual water.
-
Inefficient Extraction: The product may have poor solubility in the chosen extraction solvent. Consider using a different solvent or performing multiple extractions to ensure complete transfer of the product to the organic phase. Dichloromethane (CH2Cl2) is a commonly used solvent for extracting similar pyrazole derivatives.[1]
-
Product Loss During Washing: Aggressive washing with aqueous solutions can lead to the hydrolysis of the product, especially if it is also an acyl chloride. Use mild washing agents like saturated sodium bicarbonate solution to neutralize acid and brine to remove water.
-
Improper pH during Workup: The stability of your product may be pH-dependent. Ensure the pH of the aqueous phase is suitable for your compound during extraction.
-
Issue: Presence of Impurities in the Final Product
-
Question: My final product is contaminated with impurities, even after purification. What are the likely impurities and how can I remove them?
Answer: Common impurities include unreacted starting materials, the hydrolyzed carboxylic acid of the acyl chloride, and side products.
-
Unreacted Acyl Chloride: If the reaction was not complete, residual this compound may be present. This can often be removed by a thorough aqueous workup, as the acyl chloride will hydrolyze.
-
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid: This is a common impurity resulting from the hydrolysis of the starting material. It can typically be removed by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer.
-
Side Products: The nature of side products will depend on the specific reaction. Purification techniques like column chromatography or recrystallization are often necessary to remove these. For pyrazole derivatives, purification by column chromatography using a gradient of ethyl acetate in hexanes is a common method.[1]
-
Frequently Asked Questions (FAQs)
-
Question 1: What is a standard aqueous workup procedure for a reaction involving this compound?
Answer 1: A typical aqueous workup involves quenching the reaction, followed by extraction and washing. After the reaction is complete, the mixture is typically cooled to room temperature. The reaction mixture is then diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and slowly poured into a separatory funnel containing water or a mild aqueous solution. The organic layer is separated, and the aqueous layer may be extracted again with the organic solvent to maximize product recovery. The combined organic layers are then washed sequentially with a mild base (like saturated sodium bicarbonate solution to remove acidic impurities), water, and finally brine to facilitate drying. The organic layer is then dried over an anhydrous drying agent such as sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure.[1]
-
Question 2: How can I avoid the hydrolysis of this compound during the reaction and workup?
Answer 2: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction. This includes using oven-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize the contact time with aqueous solutions and use cold solutions where possible. When performing aqueous washes, do so quickly and efficiently.
-
Question 3: What are the best methods for purifying the product of a reaction with this compound?
Answer 3: The choice of purification method depends on the physical properties of the product.
-
Column Chromatography: This is a versatile method for separating the desired product from impurities. For pyrazole derivatives, silica gel is a common stationary phase, with mobile phases typically consisting of mixtures of hexanes and ethyl acetate.[1]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound. The choice of solvent is critical and needs to be determined experimentally.
-
Distillation: If the product is a high-boiling liquid, distillation under reduced pressure (vacuum distillation) can be used for purification.
-
-
Question 4: Can I monitor the progress of my reaction involving this acyl chloride?
Answer 4: Yes, monitoring the reaction is highly recommended. Thin-layer chromatography (TLC) is a simple and effective technique. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed and quantitative monitoring of the reaction progress.
Experimental Protocols
Protocol 1: General Aqueous Workup for an Acylation Reaction
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If the reaction was run at elevated temperatures, cool it in an ice bath.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent, such as dichloromethane (CH2Cl2) or ethyl acetate.
-
Extraction: Slowly pour the diluted reaction mixture into a separatory funnel containing deionized water. Gently mix the layers and then allow them to separate.
-
Separation: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution) to remove the bulk of the water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as required.
Data Presentation
The following table provides representative yields for acylation reactions involving substituted pyrazole carbonyl chlorides with various nucleophiles. Please note that actual yields will vary depending on the specific substrates, reaction conditions, and the efficiency of the workup procedure.
| Nucleophile | Product Type | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | Amide | Dichloromethane | 2 - 4 | 85 - 95 |
| Benzyl alcohol | Ester | Toluene | 6 - 8 | 70 - 85 |
| Diethylamine | Amide | Tetrahydrofuran | 1 - 2 | 90 - 98 |
| Phenol | Ester | Pyridine | 12 - 16 | 60 - 75 |
Mandatory Visualization
Caption: Experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for workup of reactions with this compound.
References
Technical Support Center: Solvent Effects on Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to solvent effects on regioselectivity. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for obtaining a mixture of regioisomers in pyrazole synthesis?
A1: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][2][3][4][5] The regioselectivity is primarily influenced by the electronic and steric differences between the two carbonyl groups and the reaction conditions, including the choice of solvent.[5]
Q2: How does the choice of solvent influence the regioselectivity of pyrazole synthesis?
A2: The solvent can significantly impact the reaction pathway and, consequently, the ratio of regioisomers formed. Solvents can influence the reactivity of the hydrazine and the dicarbonyl compound, stabilize intermediates, and affect the rate of cyclization and dehydration steps. For instance, fluorinated alcohols have been shown to dramatically increase regioselectivity in certain reactions.[1][2][3][4]
Q3: Are there specific solvents that are known to improve regioselectivity?
A3: Yes, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to significantly enhance regioselectivity, especially in the reaction of 1,3-diketones with methylhydrazine.[1][2][3][4] In some cases, these solvents can lead to the almost exclusive formation of a single regioisomer.[1][2]
Q4: What is the proposed mechanism by which fluorinated alcohols improve regioselectivity?
A4: The proposed mechanism suggests that fluorinated alcohols, due to their high acidity and ability to form strong hydrogen bonds, can preferentially activate one of the carbonyl groups of the 1,3-dicarbonyl compound. This preferential activation directs the nucleophilic attack of the hydrazine to a specific carbonyl, thus favoring the formation of one regioisomeric intermediate over the other.
Troubleshooting Guides
Issue 1: Poor or no regioselectivity observed in the reaction of a 1,3-diketone with methylhydrazine in ethanol.
-
Troubleshooting Step 1: Change of Solvent.
-
Recommendation: Replace ethanol with a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2][3][4]
-
Expected Outcome: A significant improvement in the ratio of the desired regioisomer. In many cases, HFIP provides higher selectivity than TFE.[1][2]
-
-
Troubleshooting Step 2: Monitor for Stable Intermediates.
-
Observation: In some cases, stable intermediates like 5-hydroxy-5-trifluoromethylpyrazolines may form and not readily dehydrate to the final pyrazole product.[2]
-
Recommendation: If such an intermediate is detected, it can often be converted to the corresponding pyrazole by treatment with an acid, for example, 3 M HCl in THF under reflux.[2]
-
Issue 2: Low overall yield of pyrazole products.
-
Troubleshooting Step 1: Optimize Reaction Conditions.
-
Recommendation: Ensure that the reaction has gone to completion by monitoring it with TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or reaction time.
-
Note: The purity of starting materials is crucial; ensure that the 1,3-dicarbonyl compound and hydrazine are of high purity.[5]
-
-
Troubleshooting Step 2: Consider Solvent-Free Conditions or Alternative Green Solvents.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and Methylhydrazine.
| Solvent | Ratio of Regioisomers (3-CF3 : 5-CF3) | Total Yield (%) |
| Ethanol (EtOH) | 1:1.3 | 85 |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 | 90 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | 92 |
Data summarized from studies on the synthesis of fluorinated N-methylpyrazoles. The ratio represents the desired 3-trifluoromethyl derivative to the undesired 5-trifluoromethyl isomer.[1][2]
Experimental Protocols
General Protocol for Investigating Solvent Effects on Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of N-methylpyrazoles from a 1,3-diketone and methylhydrazine, which can be adapted to test different solvents.
Materials:
-
1,3-dicarbonyl compound (e.g., 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione)
-
Methylhydrazine
-
Solvent (e.g., Ethanol, TFE, or HFIP)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification[10]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (a typical concentration is 0.1-0.5 M).
-
Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The ratio of regioisomers can be determined by ¹H NMR spectroscopy or GC-MS analysis of the purified product or the crude reaction mixture.
Visualizations
Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Caption: A simplified signaling pathway illustrating the proposed mechanism for enhanced regioselectivity.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Pyrazole Derivative Bioactivity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the biological activities of various pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry and pharmacology. Pyrazole and its derivatives are well-established as pharmacologically important scaffolds, leading to a wide range of therapeutic applications.[1] This is due to their versatile chemical nature, which allows for the synthesis of a diverse array of compounds with varied biological effects.[2]
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling molecules involved in tumor progression.[3] Several studies have reported potent cytotoxicity of pyrazole derivatives against a range of cancer cell lines.[3][4]
A comparative analysis of the half-maximal inhibitory concentration (IC50) values reveals the potency of different pyrazole derivatives against various human cancer cell lines. For instance, a novel series of polysubstituted pyrazole derivatives showed that compound 59 exhibited an IC50 value of 2 µM against HepG2 hepatocellular carcinoma cells, which was more potent than the standard drug cisplatin (IC50 = 5.5 µM).[4] Another study identified compound 28 , a 1,3,4-trisubstituted pyrazole derivative, with IC50 values of 0.035 µM, 2.24 µM, and 0.028 µM against HCT116, UO31, and HepG2 cells, respectively, showing superior potency compared to sorafenib.[4] Furthermore, pyrazole carbaldehyde derivative 43 was identified as a potent PI3 kinase inhibitor with an IC50 of 0.25 μM against MCF7 breast cancer cells, outperforming the standard drug doxorubicin (IC50 = 0.95 μM).[4]
| Compound/Drug | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 59 | DNA | HepG2 | Hepatocellular Carcinoma | 2 | [4] |
| Cisplatin | DNA | HepG2 | Hepatocellular Carcinoma | 5.5 | [4] |
| Compound 28 | Not Specified | HCT116 | Colon Carcinoma | 0.035 | [4] |
| UO31 | Renal Carcinoma | 2.24 | [4] | ||
| HepG2 | Hepatocellular Carcinoma | 0.028 | [4] | ||
| Sorafenib | RAF, VEGFR, PDGFR | HCT116, HepG2 | Colon, Liver Cancer | Not Specified | [4] |
| Compound 27 | VEGFR-2 | MCF7 | Breast Cancer | 16.50 | [4] |
| Tamoxifen | Estrogen Receptor | MCF7 | Breast Cancer | 23.31 | [4] |
| Compound 43 | PI3 Kinase | MCF7 | Breast Cancer | 0.25 | [4] |
| Doxorubicin | Topoisomerase II | MCF7 | Breast Cancer | 0.95 | [4] |
| Celecoxib | COX-2 | MCF-7 | Breast Cancer | 25.2 - 37.2 | [5] |
| HCT-116 | Colon Cancer | ~37 | [5] | ||
| HepG2 | Liver Cancer | ~28 | [5] |
MTT Cell Viability Assay: This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.[5]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole derivative for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining): This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Procedure:
-
Treat cells with the pyrazole derivative for the desired time.
-
Harvest both adherent and floating cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]
-
Analyze the stained cells using a flow cytometer.
-
The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5] The following diagram illustrates a typical workflow for validating the anticancer activity of a novel pyrazole derivative.
Caption: Experimental workflow for validating anticancer activity.[5]
Anti-inflammatory Activity
Pyrazole derivatives are renowned for their anti-inflammatory properties, with mechanisms including the inhibition of cyclooxygenase (COX) enzymes, modulation of cytokines, and suppression of the NF-κB pathway.[6] The well-known drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.[6]
Recent studies have highlighted novel pyrazole derivatives with potent anti-inflammatory effects. For example, a 3-(trifluoromethyl)-5-arylpyrazole demonstrated an IC50 of 0.02 µM for COX-2, showing high selectivity over COX-1 (IC50 = 4.5 µM).[6] In an in vivo carrageenan-induced paw edema model, pyrazole derivatives have been shown to reduce edema by 65-80% at a dose of 10 mg/kg, which is comparable to or better than indomethacin (55% reduction).[6] Another study reported that compound 127 was a more potent anti-inflammatory agent (ED50 = 65.6 μmol/kg) than the reference drug celecoxib (ED50 = 78.8 μmol/kg).[7]
| Compound/Drug | Target | In Vitro Assay | IC50 (µM) | In Vivo Model | % Inhibition of Edema | Reference | |---|---|---|---|---|---| | 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | COX Inhibition | 0.02 | Carrageenan-induced paw edema | Not specified |[6] | | | COX-1 | COX Inhibition | 4.5 | | |[6] | | Celecoxib | COX-2 | COX Inhibition | Not specified | Carrageenan-induced paw edema | 58-93% |[8] | | Indomethacin | COX-1/COX-2 | Not specified | Not specified | Carrageenan-induced paw edema | 55% |[6] | | Compound 127 | Not specified | Not specified | Not specified | Carrageenan-induced paw edema | ED50 = 65.6 μmol/kg |[7] | | Celecoxib | COX-2 | Not specified | Not specified | Carrageenan-induced paw edema | ED50 = 78.8 μmol/kg |[7] | | Pyrazoline 2d | Not specified | Not specified | Not specified | Carrageenan-induced paw edema | High |[9] | | Pyrazoline 2e | Not specified | Not specified | Not specified | Carrageenan-induced paw edema | High |[9] |
In Vitro COX Inhibition Assay: This assay measures the potency and selectivity of compounds to inhibit COX-1 and COX-2 enzymes.
-
Principle: The assay typically measures the conversion of arachidonic acid to prostaglandins (e.g., PGE2) by the respective COX isoenzyme. Inhibition is quantified by the reduction in prostaglandin production.
-
Procedure:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with a chromogenic substrate and the test compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity of COX is determined by monitoring the appearance of the oxidized product of the chromogenic substrate at a specific wavelength.
-
IC50 values are calculated from the concentration-response curves.
-
In Vivo Carrageenan-Induced Paw Edema Test: This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[6]
-
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.
-
Procedure:
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups relative to the control group.
-
The anti-inflammatory action of many pyrazole derivatives involves the inhibition of the cyclooxygenase (COX) pathway, which is crucial for the synthesis of prostaglandins, key mediators of inflammation.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Antimicrobial Activity
Pyrazole derivatives also exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[10][11] Some derivatives have shown efficacy comparable to or better than standard antibiotics.[12]
For instance, a series of pyrazole-thiazole hybrids demonstrated antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 3.9 µg/mL.[12] Another study reported that imidazo-pyridine substituted pyrazole derivatives were potent broad-spectrum antibacterial agents with MIC values less than 1 µg/mL against several Gram-positive and Gram-negative bacteria, outperforming ciprofloxacin in some cases.[12] Furthermore, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a displayed high antibacterial and antifungal activities with MIC values in the range of 62.5–125 µg/mL and 2.9–7.8 µg/mL, respectively, which were lower than the standard drugs chloramphenicol and clotrimazole in some cases.[13]
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Pyrazole-thiazole hybrids | S. aureus | 1.9 - 3.9 | [12] |
| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative bacteria | <1 | [12] |
| Ciprofloxacin | Gram-positive & Gram-negative bacteria | Not specified | [12] |
| Compound 21a | Bacteria | 62.5 - 125 | [13] |
| Fungi | 2.9 - 7.8 | [13] | |
| Chloramphenicol | Bacteria | Not specified | [13] |
| Clotrimazole | Fungi | Not specified | [13] |
| Compound 3 | E. coli | 0.25 | [14] |
| Ciprofloxacin | E. coli | 0.5 | [14] |
| Compound 4 | S. epidermidis | 0.25 | [14] |
| Ciprofloxacin | S. epidermidis | 4 | [14] |
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
-
Procedure:
-
Prepare a two-fold serial dilution of the pyrazole derivative in a suitable broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by using a spectrophotometer.
-
The discovery and development of new antimicrobial agents from pyrazole derivatives follow a logical progression from synthesis to clinical application.
Caption: Logical workflow for antimicrobial drug discovery.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation by X-ray Crystallography: A Comparative Guide for 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the structural validation of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride using single-crystal X-ray diffraction. While a public crystal structure for this specific compound is not available, this document outlines the definitive experimental protocol for its analysis. For comparative purposes, detailed crystallographic data from a closely related analogue, 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, is presented and compared with other relevant phenylpyrazole derivatives.
Experimental Protocol: Single-Crystal X-ray Diffraction
The unambiguous determination of the three-dimensional structure of a molecule is achieved through single-crystal X-ray diffraction.[1] The following protocol outlines the necessary steps for the structural elucidation of this compound.
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a common technique. Suitable solvents would be determined through solubility tests, with a goal of producing crystals of adequate size and quality (typically 0.1-0.5 mm in each dimension).
2. Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected by irradiating the crystal with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) and recording the diffraction pattern as the crystal is rotated.[2] Data collection is typically performed at low temperatures (around 100-150 K) to minimize thermal vibrations of the atoms.
3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.[3]
Below is a workflow diagram illustrating the key stages of small molecule X-ray crystallography.
Comparative Structural Analysis
In the absence of a crystal structure for the target compound, we present the crystallographic data for 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid as a primary comparator.[4] This molecule differs only by the substitution of the carbonyl chloride with a carboxylic acid, making it an excellent proxy for understanding the likely solid-state conformation.
The molecular structure of the comparator compound, 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, is depicted below.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid and compares them with another structurally related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, to illustrate the impact of substituent changes on the crystal lattice.
| Parameter | 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid[4] | ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate[3] |
| Formula | C11 H7 F3 N2 O2 | C13 H14 N2 O2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 11.832(5) | 11.234(2) |
| b (Å) | 10.383(5) | 10.138(2) |
| c (Å) | 18.067(5) | 11.084(2) |
| α (°) | 90 | 90 |
| β (°) | 105.79(5) | 107.63(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2133.5(14) | 1202.0(4) |
| Z | 8 | 4 |
| R-factor (%) | Not Reported | 4.88 |
Analysis of Comparator Data:
The crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid reveals a monoclinic crystal system with the space group P21/c.[4] A notable feature is the presence of three molecules in the asymmetric unit (Z' = 3), which can indicate complex intermolecular interactions.[4] The crystal packing is stabilized by a network of O–H···O, C–H···N, and C–H···F hydrogen bonds, forming a three-dimensional architecture.[4]
In comparison, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate also crystallizes in the monoclinic P21/c space group but with a smaller unit cell volume and only one molecule in the asymmetric unit.[3] The substitution of the trifluoromethyl group with a methyl group and the carboxylic acid with an ethyl ester leads to different packing arrangements.
For the target compound, this compound, one would anticipate a similar monoclinic crystal system. However, the highly reactive carbonyl chloride group is less likely to participate in strong hydrogen bonding as a donor, which would significantly alter the crystal packing compared to its carboxylic acid analogue. Intermolecular interactions involving the trifluoromethyl group and C-H...O interactions with the carbonyl oxygen would likely play a more dominant role in the crystal packing. The dihedral angle between the pyrazole and phenyl rings is another critical parameter that would be determined, providing insight into the molecule's conformation in the solid state. In related phenylpyrazole structures, this angle can vary significantly, influencing the overall molecular shape.[5][6]
References
- 1. rigaku.com [rigaku.com]
- 2. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 3. researchgate.net [researchgate.net]
- 4. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Reactivity of Pyrazole Carbonyl Chloride vs. Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of pyrazole carbonyl chloride and benzoyl chloride, two important acylating agents in organic synthesis and medicinal chemistry. While direct, side-by-side quantitative kinetic data is not extensively available in the literature, this comparison draws upon established principles of organic chemistry, qualitative experimental observations, and theoretical computational analyses to provide a comprehensive overview of their relative performance.
Executive Summary
Both pyrazole carbonyl chloride and benzoyl chloride are highly reactive acylating agents, readily participating in nucleophilic acyl substitution reactions. However, their reactivity profiles differ due to the distinct electronic properties of the pyrazole and benzene rings.
Benzoyl chloride serves as a benchmark aromatic acyl chloride. The phenyl group, through resonance, can donate electron density to the carbonyl carbon, which slightly moderates its electrophilicity compared to aliphatic acyl chlorides.
Pyrazole carbonyl chloride , on the other hand, is influenced by the electron-withdrawing nature of the pyrazole ring, which is expected to enhance the electrophilicity of the carbonyl carbon. Pyrazoles are known to be π-excessive aromatic systems, but the presence of two nitrogen atoms can lead to complex electronic effects. Computational studies are often employed to elucidate the electron density distribution in such molecules.
In general, acyl chlorides are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic.[1]
Data Presentation: A Comparative Overview
The following table summarizes the key factors influencing the reactivity of pyrazole carbonyl chloride and benzoyl chloride.
| Feature | Pyrazole Carbonyl Chloride | Benzoyl Chloride |
| Structure | ![]() | ![]() |
| Classification | Heteroaromatic Acyl Chloride | Aromatic Acyl Chloride |
| Electronic Effect of the Ring | Generally electron-withdrawing (inductive and resonance effects of the two nitrogen atoms) | Electron-donating (resonance effect) and electron-withdrawing (inductive effect) |
| Predicted Electrophilicity of Carbonyl Carbon | High | Moderate |
| Predicted Reactivity | High | Moderate to High |
Note: The images are representative structures and not actual images from a specific source.
Quantitative Reactivity Data
While direct comparative kinetic data for the parent pyrazole carbonyl chloride is scarce, data for the hydrolysis of benzoyl chloride can provide a baseline for its reactivity.
| Acyl Chloride | Reaction | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |
| Benzoyl Chloride | Hydrolysis | 97% HFIP/H₂O | 25 | 3.7 x 10⁻⁴ |
HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol
This data highlights the inherent reactivity of benzoyl chloride. It is well-established that aliphatic acyl chlorides are generally more reactive than aromatic acyl chlorides due to the resonance stabilization in the latter.[2] Based on the electron-withdrawing nature of the pyrazole ring, it is hypothesized that pyrazole carbonyl chloride would exhibit reactivity that is at least comparable to, if not greater than, benzoyl chloride.
Experimental Protocols
To experimentally determine the relative reactivity of pyrazole carbonyl chloride and benzoyl chloride, a competitive acylation reaction can be performed.
Experimental Protocol: Competitive Acylation of an Amine
Objective: To determine the relative reactivity of pyrazole carbonyl chloride and benzoyl chloride by reacting them with a primary amine in a competitive manner.
Materials:
-
Pyrazole-5-carbonyl chloride
-
Benzoyl chloride
-
Aniline (or other primary amine)
-
Anhydrous dichloromethane (DCM) as solvent
-
Triethylamine (as a non-nucleophilic base)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Reactant Solution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve one equivalent of aniline and two equivalents of triethylamine in anhydrous DCM.
-
Preparation of Acyl Chloride Mixture: In a separate flame-dried flask, prepare an equimolar solution of pyrazole-5-carbonyl chloride and benzoyl chloride in anhydrous DCM.
-
Reaction Initiation: Cool the aniline solution to 0°C using an ice bath. Slowly add the acyl chloride mixture dropwise to the stirred aniline solution.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at specific time intervals. Quench the aliquots with a suitable reagent (e.g., a dilute solution of a secondary amine) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC. Use the internal standard to quantify the amounts of the two resulting amides (N-phenylpyrazole-5-carboxamide and N-phenylbenzamide).
-
Data Interpretation: The ratio of the two amide products formed at various time points will provide a direct measure of the relative reactivity of the two acyl chlorides. A higher yield of N-phenylpyrazole-5-carboxamide would indicate that pyrazole carbonyl chloride is the more reactive acylating agent.
Mandatory Visualizations
Nucleophilic Acyl Substitution Mechanism
The general mechanism for the reaction of an acyl chloride with a nucleophile is a two-step nucleophilic addition-elimination process.
Caption: Generalized mechanism of nucleophilic acyl substitution for acyl chlorides.
Experimental Workflow for Competitive Acylation
The logical workflow for the competitive acylation experiment is outlined below.
Caption: Logical workflow for the competitive acylation experiment.
Conclusion
Based on fundamental principles of electronic effects, pyrazole carbonyl chloride is predicted to be a more reactive acylating agent than benzoyl chloride. The electron-withdrawing nature of the pyrazole ring is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. While direct quantitative experimental comparisons are limited, the proposed competitive acylation experiment provides a clear and effective method for empirically determining their relative reactivities. For researchers in drug development and organic synthesis, understanding these reactivity differences is crucial for reaction design, optimization, and the selective synthesis of target molecules.
References
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of the trifluoromethyl (-CF3) group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethyl pyrazole derivatives across various therapeutic areas, supported by experimental data and detailed protocols.
Anti-inflammatory Activity: COX-2 Inhibition
Trifluoromethyl pyrazole derivatives have been extensively investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The SAR studies reveal critical structural features that govern their inhibitory potency and selectivity.
A notable example is the class of 1,5-diaryl-3-(trifluoromethyl)pyrazoles, which includes the well-known anti-inflammatory drug Celecoxib. The general structure consists of a central pyrazole ring with a trifluoromethyl group at position 3, and phenyl rings at positions 1 and 5.
Key SAR Insights:
-
N-1 Phenyl Substitution: A p-sulfonamide (-SO2NH2) or a similar hydrogen bond donor/acceptor group on the N-1 phenyl ring is crucial for high COX-2 selectivity and potency. This group interacts with a secondary pocket in the COX-2 active site that is not readily accessible in the COX-1 isoform.
-
C-5 Phenyl Substitution: The nature and position of substituents on the C-5 phenyl ring can influence potency. Small, electron-withdrawing groups are generally favored.
-
Trifluoromethyl Group at C-3: The electron-withdrawing trifluoromethyl group at the C-3 position contributes significantly to the overall electronic properties and binding affinity of the molecule within the hydrophobic channel of the COX active site.[1]
Comparative Data: COX-2 Inhibition
| Compound ID | N-1 Phenyl Substituent | C-5 Phenyl Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-SO2NH2 | 4-CH3 | 15 | 0.04 | 375 |
| SC-558 | 4-SO2NH2 | 4-Cl | >100 | 0.051 | >1960 |
| Compound A | 4-SO2CH3 | 4-F | 8.2 | 0.15 | 54.7 |
| Compound B | H | 4-CH3 | 1.2 | 1.1 | 1.1 |
Data compiled from various literature sources.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, fluorometric probe, and test compound solution.
-
Enzyme Addition: Add the prepared COX-1 or COX-2 enzyme solution to the wells.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a plate reader (Excitation/Emission wavelengths will depend on the probe used).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO). Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizations
Caption: COX-2 Signaling Pathway and Inhibition.
Caption: In Vitro COX Inhibition Assay Workflow.
Antifungal Activity: Succinate Dehydrogenase (SDH) Inhibition
Trifluoromethyl pyrazole carboxamides have emerged as potent fungicides, primarily by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Key SAR Insights:
-
Pyrazole Ring Substitution: The presence of a trifluoromethyl group at the C-5 position of the pyrazole ring is often associated with high activity.
-
Carboxamide Moiety: The carboxamide linker is essential for binding to the target enzyme. The nature of the substituent on the amide nitrogen (often a substituted pyridine or phenyl ring) significantly impacts the antifungal spectrum and potency. For instance, N-(substituted pyridine-4-yl) derivatives have shown excellent activity against various phytopathogenic fungi.
-
N-1 Phenyl Ring: Substituents on the N-1 phenyl ring of the pyrazole can modulate the activity.
Comparative Data: Antifungal Activity against Gibberella zeae
| Compound ID | N-1 Substituent | Amide Substituent | EC50 (µg/mL) |
| 7a | 2-methylphenyl | 2-chloro-6-methylpyridin-4-yl | 1.8 |
| 7c | 2-chlorophenyl | 2-chloro-6-methylpyridin-4-yl | 1.5 |
| Boscalid | - | 2-chloro-5-pyridinyl | >50 |
| Penthiopyrad | - | 1,3-thiazol-2-yl | >50 |
Data adapted from Wu et al., J. Agric. Food Chem. 2021.
Experimental Protocol: Antifungal Mycelial Growth Inhibition Assay
This protocol describes a standard method for evaluating the in vitro antifungal activity of compounds.
Materials:
-
Fungal strains (e.g., Gibberella zeae, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Medium Preparation: Prepare PDA medium and sterilize it by autoclaving.
-
Compound Incorporation: While the PDA is still molten, add the test compound solution to achieve the desired final concentrations. Pour the mixture into sterile petri dishes and allow it to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial disc from the edge of an actively growing fungal culture and place it in the center of the PDA plate containing the test compound.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Measurement: After a defined incubation period (e.g., 48-72 hours), measure the diameter of the fungal colony.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control group (solvent only) and dt is the average diameter of the fungal colony in the treatment group. Determine the EC50 value (the concentration that inhibits 50% of mycelial growth).
Visualizations
Caption: Fungal SDH Inhibition Mechanism.
Caption: Antifungal Mycelial Growth Assay Workflow.
Anticancer Activity: Tubulin Polymerization Inhibition
Certain trifluoromethyl pyrazole derivatives have demonstrated potent anticancer activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization. These compounds often act as colchicine binding site inhibitors.
Key SAR Insights:
-
Diaryl Substitution: A 1,5-diaryl substitution pattern on the pyrazole ring is common in this class of compounds.
-
Trimethoxyphenyl Moiety: A 3,4,5-trimethoxyphenyl group at the C-5 position is a recurring feature, mimicking the A-ring of combretastatin A-4, a potent natural tubulin inhibitor.
-
N-1 Substituent: The substituent at the N-1 position can significantly affect cytotoxicity. For example, a carboxymethyl-substituted phenyl group has been shown to be important for activity.
Comparative Data: Cytotoxicity against MCF-7 Breast Cancer Cells
| Compound ID | N-1 Phenyl Substituent | C-5 Substituent | IC50 (µM) |
| C-23 | 4-CH2COOH | 3,4,5-trimethoxyphenyl | 1.3 |
| Combretastatin A-4 | - | - | 0.003 |
| Colchicine | - | - | 0.008 |
Data adapted from Kamal et al., ACS Omega 2018.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Caption: Tubulin Dynamics and Inhibition.
Caption: MTT Cytotoxicity Assay Workflow.
References
A Researcher's Guide to Characterizing Pyrazole Regioisomers: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous characterization of pyrazole regioisomers is a critical step in ensuring the efficacy, safety, and intellectual property of new chemical entities. The subtle differences in the spatial arrangement of substituents on the pyrazole ring can lead to significant variations in biological activity, pharmacokinetic properties, and toxicity. This guide provides an objective comparison of key analytical techniques for the characterization of pyrazole regioisomers, supported by experimental data and detailed protocols to aid in method selection and implementation.
This document delves into the principles, performance, and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chromatographic techniques. By presenting quantitative data in structured tables, offering detailed experimental methodologies, and visualizing complex relationships, this guide aims to equip researchers with the necessary tools to confidently distinguish and quantify pyrazole regioisomers.
Performance Comparison of Analytical Techniques
The choice of an analytical technique for characterizing pyrazole regioisomers depends on various factors, including the sample matrix, the required level of structural detail, sensitivity needs, and available instrumentation. The following tables provide a comparative overview of the performance of different techniques.
| Technique | Key Performance Parameter | Typical Value/Observation for Pyrazole Regioisomers | Citation |
| HPLC-UV | Resolution (Rs) | Baseline separation (Rs > 1.5) can be achieved with optimized conditions. For example, a C18 column with a mobile phase of acetonitrile and 0.1% trifluoroacetic acid in water (75:25 v/v) can effectively separate some regioisomers. | [1] |
| Limit of Detection (LOD) | Typically in the low µg/mL range. | ||
| Limit of Quantification (LOQ) | Typically in the mid-to-high µg/mL range. | ||
| Analysis Time | 5-30 minutes per sample. | [2] | |
| GC-MS | Retention Time Difference | Can range from fractions of a minute to several minutes depending on the column and temperature program. | [3] |
| Mass Spectral Fragmentation | While molecular ions are identical, relative abundances of fragment ions can differ, aiding in identification. | [3] | |
| Sensitivity | Generally offers high sensitivity, capable of detecting trace amounts of isomers. | [4] | |
| NMR Spectroscopy | Chemical Shift Difference (Δδ) | Protons and carbons in the vicinity of the differing substituent will exhibit distinct chemical shifts, often allowing for clear differentiation. | [5][6] |
| NOE Enhancement | Through-space correlations in 2D NOESY spectra can definitively establish the spatial relationship of substituents, confirming the regioisomeric structure. | [5][6] | |
| Quantitative Analysis (qNMR) | Can determine the ratio of regioisomers in a mixture with high precision and accuracy. | [5][6] | |
| X-ray Crystallography | Structural Elucidation | Provides unambiguous, three-dimensional atomic coordinates, considered the "gold standard" for structural confirmation. | [7][8] |
| Requirement | Requires a single crystal of suitable quality and size. | [7] | |
| Capillary Electrophoresis (CE) | Migration Time Difference | Can provide rapid separation of isomers with high efficiency. | |
| Resolution (Rs) | Baseline separation is achievable with optimized buffer composition and chiral selectors (for enantiomers). |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful characterization of pyrazole regioisomers. Below are methodologies for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To differentiate and quantify pyrazole regioisomers based on differences in chemical shifts and through-space correlations.
1. Sample Preparation:
-
Dissolve 5-10 mg of the pyrazole regioisomer mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of particulate matter.
2. 1D ¹H and ¹³C NMR Acquisition:
-
Acquire ¹H and ¹³C{¹H} spectra on a spectrometer with a field strength of 400 MHz or higher.
-
Typical ¹H NMR parameters: 32 scans, 2-second relaxation delay, 16-bit ADC resolution.
-
Typical ¹³C NMR parameters: 1024 scans, 2-second relaxation delay.
3. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:
-
This experiment is critical for definitively assigning the regiochemistry by observing spatial proximities between protons.
-
Typical parameters: mixing time of 500-800 ms, 16-32 scans per increment, 256-512 increments in the indirect dimension.
4. Data Analysis:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Compare the chemical shifts of protons and carbons on and near the pyrazole ring between the isomers.
-
Analyze the NOESY spectrum for cross-peaks that indicate close spatial proximity between specific protons, which will differ between regioisomers. For instance, an NOE between a substituent proton and a specific pyrazole ring proton can confirm the substituent's position.[5][6]
-
For quantitative analysis (qNMR), integrate well-resolved signals corresponding to each regioisomer in the ¹H NMR spectrum and calculate the molar ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile pyrazole regioisomers based on their retention times and mass fragmentation patterns.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.[3]
-
Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[3]
-
If necessary, perform derivatization (e.g., silylation) to improve the volatility of the analytes.
2. GC-MS Conditions:
-
Column: A mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), often provides a good balance of interactions for separating pyrazole isomers.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An optimized temperature program is crucial for resolving isomers with close boiling points. A typical program might be: initial temperature of 70°C for 2 minutes, ramp at 10°C/min to 200°C, and hold for 5 minutes.[4]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
3. Data Analysis:
-
Identify the peaks corresponding to the pyrazole regioisomers based on their retention times.
-
Compare the mass spectra of the separated isomers. Although they will have the same molecular ion, the relative intensities of the fragment ions may differ, providing a basis for identification.[3]
-
Use retention indices and comparison to reference standards for unambiguous identification.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify pyrazole regioisomers in a liquid phase.
1. Sample Preparation:
-
Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) is often effective. The ratio can be optimized for best separation (e.g., 75:25 v/v acetonitrile:water with 0.1% TFA).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
3. Data Analysis:
-
Identify the peaks for each regioisomer based on their retention times.
-
Calculate the resolution (Rs) between the peaks to assess the quality of the separation.
-
For quantitative analysis, create a calibration curve using standards of known concentration and determine the concentration of each regioisomer in the sample.
X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of a pyrazole regioisomer.
1. Sample Preparation (Crystal Growth):
-
This is often the most challenging step. Grow single crystals of the pyrazole derivative of sufficient size and quality (typically 0.1-0.3 mm in each dimension).
-
Techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the atomic positions and thermal parameters to obtain the final, high-resolution structure.
4. Data Analysis:
-
The refined crystal structure provides precise bond lengths, bond angles, and torsion angles, which unequivocally confirms the connectivity and regiochemistry of the molecule.[7][8]
Visualization of Experimental Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological signaling pathways.
Caption: Workflow for the synthesis, purification, and characterization of pyrazole regioisomers.
Biological Impact: Pyrazole Regioisomers and Kinase Inhibition
The regiochemistry of pyrazole derivatives can profoundly impact their interaction with biological targets. For instance, in the development of kinase inhibitors, the precise positioning of substituents on the pyrazole core is crucial for achieving high potency and selectivity. Different regioisomers can exhibit vastly different binding affinities for the ATP-binding pocket of a kinase due to altered hydrogen bonding patterns and steric interactions.
The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how two hypothetical pyrazole regioisomers might differentially inhibit its activity, leading to different downstream effects.
References
- 1. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 7. Item - The Structure of Pyrazoles in the Solid State:â A Combined CPMAS, NMR, and Crystallographic Study - American Chemical Society - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of Amides Derived from 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various amide derivatives synthesized from 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride. The information presented is curated from recent scientific literature to aid in the research and development of novel therapeutic and agrochemical agents.
The core structure, 1-phenyl-5-(trifluoromethyl)pyrazole, is a privileged scaffold in medicinal chemistry and agrochemistry, known to impart favorable properties such as metabolic stability and enhanced biological activity. The derivatization of the 4-carbonyl chloride position into a diverse range of amides has led to the discovery of compounds with significant insecticidal, antifungal, and antibacterial properties. This guide will delve into the quantitative biological data, experimental methodologies, and structure-activity relationships of these derivatives.
Quantitative Biological Activity Data
The biological activities of various N-substituted amides derived from this compound are summarized below. The data is presented to facilitate a clear comparison of the potency of different derivatives against various biological targets.
Insecticidal Activity
A series of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have demonstrated significant insecticidal activity against a range of lepidopteran and dipterous pests. The activity is often compared to commercial insecticides like chlorantraniliprole.
Table 1: Insecticidal Activity of 1-Substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [1]
| Compound ID | Target Pest | Concentration (µg/mL) | Mortality (%) |
| 6b | Plutella xylostella | 200 | 100 |
| Culex pipiens pallens | 2 | 100 | |
| Mythimna separata | 200 | 100 | |
| 6e | Plutella xylostella | 200 | 100 |
| Culex pipiens pallens | 2 | 100 | |
| Mythimna separata | 200 | 100 | |
| 6a, 6d, 6h | Mythimna separata | 600 | 100 |
| 6b | Ostrinia nubilalis | 600 | 100 |
Note: The specific substitutions on the amide nitrogen for compounds 6a, 6b, 6d, 6e, and 6h are detailed in the source literature.
Antifungal Activity
Certain N-(substituted pyridinyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been evaluated for their in vitro antifungal activity against various phytopathogenic fungi.
Table 2: Antifungal Activity of N-(substituted pyridinyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides [2]
| Compound ID | Target Fungi | Concentration (µg/mL) | Inhibition (%) |
| 6a | Gibberella zeae | 100 | >50 |
| 6b | Gibberella zeae | 100 | >50 |
| 6c | Gibberella zeae | 100 | >50 |
Note: The specific substitutions on the pyridinyl ring for compounds 6a, 6b, and 6c are detailed in the source literature. The study also notes that replacing the N-1 methyl group of the pyrazole ring with a phenyl group decreased antifungal activity.[2]
Further studies on 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives identified potent succinate dehydrogenase (SDH) inhibitors with excellent antifungal activity.
Table 3: Antifungal Activity (EC50) of 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives [3]
| Compound ID | Gibberella zeae (µg/mL) | Fusarium oxysporum (µg/mL) | Cytospora mandshurica (µg/mL) | Phytophthora infestans (µg/mL) |
| 7a | 1.8 | - | - | - |
| 7c | - | 1.5 | 3.6 | - |
| 7f | - | - | - | 6.8 |
Note: The specific substitutions on the N-phenyl ring for compounds 7a, 7c, and 7f are detailed in the source literature.
Antibacterial Activity
A series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and evaluated for their antibacterial activity, showing notable efficacy against Gram-positive bacteria, including antibiotic-resistant strains.
Table 4: Antibacterial Activity (MIC) of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives [4]
| Compound ID | Target Bacteria | MIC (µg/mL) |
| 10 (Chloro-derivative) | Gram-positive strains | as low as 3.12 |
| 11, 12 (Bromo-derivatives) | Gram-positive strains | as low as 3.12 |
| 13 (Trifluoromethyl-derivative) | MRSA strain | 3.12 |
| 17 (Difluoro aniline derivative) | MRSA strains | as low as 6.25 |
Note: These compounds showed no significant activity against Gram-negative strains.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key biological assays cited in this guide.
Insecticidal Activity Assay[1]
-
Test Insects: Plutella xylostella (diamondback moth), Mythimna separata (oriental armyworm), Heliothis armigera (cotton bollworm), Ostrinia nubilalis (European corn borer), and Culex pipiens pallens (common house mosquito).
-
Compound Preparation: The synthesized compounds were dissolved in acetone to create stock solutions.
-
Leaf-Dip Method (for lepidopteran pests):
-
Cabbage leaf discs (for P. xylostella) or corn leaf discs (for other lepidopteran pests) were dipped into the test solutions for 10-15 seconds.
-
After air-drying, the treated leaves were placed in petri dishes containing filter paper.
-
Ten third-instar larvae were introduced into each petri dish.
-
Mortality was assessed after 24-72 hours.
-
-
Larval Immersion Method (for C. pipiens pallens):
-
Test solutions were added to beakers containing water and third-instar mosquito larvae.
-
Mortality was recorded after 24 hours.
-
-
Controls: A blank solvent and commercial insecticides (e.g., chlorantraniliprole, avermectin) were used as controls.
Antifungal Activity Assay (Mycelial Growth Inhibition)[2][5]
-
Test Fungi: Phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica.
-
Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Procedure:
-
The stock solutions were mixed with potato dextrose agar (PDA) medium at desired final concentrations.
-
The mixture was poured into petri dishes.
-
A mycelial disc (5 mm diameter) of the test fungus was placed at the center of each agar plate.
-
The plates were incubated at a suitable temperature (e.g., 25 °C) for a specified period.
-
The diameter of the fungal colony was measured.
-
-
Data Analysis: The percentage of inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth in the control plate and T is the diameter of the mycelial growth in the treated plate. The EC50 value (the concentration that inhibits 50% of mycelial growth) was then determined.
-
Controls: A solvent control and commercial fungicides (e.g., boscalid, carboxin) were included.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)[4]
-
Test Bacteria: A panel of Gram-positive bacteria (including methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative bacteria.
-
Compound Preparation: The compounds were dissolved in DMSO to create stock solutions.
-
Broth Microdilution Method:
-
The assay was performed in 96-well microtiter plates.
-
Two-fold serial dilutions of the test compounds were prepared in Mueller-Hinton broth.
-
A standardized bacterial suspension was added to each well.
-
The plates were incubated at 37 °C for 18-24 hours.
-
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
Controls: A solvent control (DMSO) and a positive control antibiotic (e.g., vancomycin) were included in each assay.
Visualizations
General Synthetic Pathway
The general synthetic route to the title amide derivatives involves the reaction of this compound with a variety of primary or secondary amines.
References
comparison of different synthetic routes to functionalized pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of functionalized pyrazoles is therefore of critical importance. This guide provides an objective comparison of four principal synthetic routes, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal method for their specific applications.
At a Glance: Performance Comparison of Pyrazole Synthesis Methods
The selection of a synthetic strategy depends on factors such as desired substitution pattern, substrate availability, and required reaction conditions. The following table summarizes the performance of four common methods for synthesizing functionalized pyrazoles.
| Synthesis Route | Key Reactants | Typical Conditions | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| A: Knorr Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Acid or base catalysis, Reflux (e.g., 100-140°C) | 1 - 4 hours | 70 - 98% | Advantages: High yields, simple procedure, readily available starting materials.[1] Disadvantages: Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[2] |
| B: From α,β-Unsaturated Ketones | α,β-Unsaturated Ketone/Aldehyde + Hydrazine | 1. Cyclization (e.g., Reflux in AcOH or EtOH). 2. Oxidation (e.g., DDQ, MnO₂, or air) | 4 - 24 hours | 65 - 95% | Advantages: Access to 3,5-diarylpyrazoles, uses common chalcone substrates.[3] Disadvantages: Two-step process (pyrazoline formation then oxidation), may require strong oxidants.[4] |
| C: 1,3-Dipolar Cycloaddition | Nitrile Imine (from Hydrazonoyl Halide) + Alkene/Alkyne | Base (e.g., Et₃N), Room Temp. or mechanochemical | 7 - 24 hours | 70 - 95% | Advantages: High regioselectivity, mild conditions, broad substrate scope.[5] Disadvantages: Requires preparation of the 1,3-dipole precursor (e.g., hydrazonoyl halide). |
| D: Three-Component Synthesis | Aldehyde + Malononitrile + Hydrazine | Catalyst-free or mild catalyst (e.g., piperidine), Room Temp. or mild heat (55°C) | 30 mins - 4 hours | 80 - 96% | Advantages: High atom economy, operational simplicity, rapid access to highly functionalized pyrazoles.[6][7] Disadvantages: Primarily yields 5-aminopyrazole-4-carbonitrile structures. |
Mechanistic Pathways and Workflows
Understanding the reaction pathway is crucial for optimization and troubleshooting. The following diagrams illustrate the general mechanisms for each synthetic route.
Detailed Experimental Protocols
The following protocols provide representative methodologies for each key synthesis. These are intended as starting points and may require optimization for specific substrates.
Protocol A: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol details the classic synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, from a β-ketoester and a substituted hydrazine.
-
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol (for recrystallization)
-
Diethyl ether
-
-
Procedure:
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). The addition can be exothermic.
-
Heating: Heat the reaction mixture at 135-145°C for 1 hour. The mixture will become a heavy syrup.
-
Isolation: Cool the resulting syrup in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with diethyl ether. The solid can be further purified by recrystallization from a minimal amount of hot ethanol to yield the final product (Typical Yield: ~98%).[1]
-
Protocol B: Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone
This two-step protocol involves the formation of a pyrazoline intermediate from a chalcone, followed by in-situ oxidation to the aromatic pyrazole.
-
Materials:
-
Chalcone (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Sodium persulfate (Na₂S₂O₈) (2.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol
-
Water
-
-
Procedure:
-
Cyclization to Pyrazoline: In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol. Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours until TLC indicates consumption of the starting material.
-
Oxidation: To the cooled reaction mixture, add a solution of sodium persulfate (2.0 eq) and sodium hydroxide (2.0 eq) in water.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Under mechanochemical ball-milling conditions, this step can be completed in approximately 60 minutes.[4]
-
Work-up: Once the reaction is complete, pour the mixture into ice water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to afford pure 3,5-diphenyl-1H-pyrazole (Typical Yield: ~95%).[4]
-
Protocol C: 1,3-Dipolar Cycloaddition Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole
This protocol describes the Huisgen [3+2] cycloaddition between a nitrile imine (generated in situ) and an alkene to form a pyrazoline, which is then oxidized.[5]
-
Materials:
-
Hydrazonoyl chloride (e.g., N-phenyl-C-(4-chlorophenyl)hydrazonoyl chloride) (1.2 eq)
-
Alkene (dipolarophile, e.g., chalcone) (1.0 eq)
-
Triethylamine (Et₃N) (1.3 eq)
-
Dichloromethane (CH₂Cl₂)
-
Activated Manganese Dioxide (MnO₂) (5.0 eq)
-
-
Procedure:
-
Nitrile Imine Generation and Cycloaddition: To a solution of the hydrazonoyl chloride (1.2 eq) and the chalcone (1.0 eq) in dichloromethane, add triethylamine (1.3 eq).
-
Reaction: Stir the reaction mixture at room temperature for 7-10 hours, monitoring the disappearance of starting materials by TLC.
-
Pyrazoline Isolation: Upon completion, evaporate the solvent under reduced pressure. The crude pyrazoline intermediate can be purified by flash column chromatography.
-
Oxidation: Dissolve the purified pyrazoline in dichloromethane and add activated MnO₂ (5.0 eq).
-
Reaction: Stir the suspension at room temperature until the pyrazoline is consumed (monitor by TLC).
-
Isolation: Filter the reaction mixture through a pad of Celite, wash with dichloromethane, and evaporate the solvent. Purify the residue by column chromatography to yield the tetrasubstituted pyrazole (Typical Yield for two steps: 70-86%).[8]
-
Protocol D: Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitrile
This protocol outlines a highly efficient one-pot synthesis of a densely functionalized pyrazole.
-
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol/Water (solvent)
-
Catalyst (optional, e.g., a few drops of piperidine, or can be catalyst-free)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and phenylhydrazine (1.0 eq) in a mixture of ethanol and water.[6]
-
Reaction: Stir the mixture at room temperature. The product often begins to precipitate out of the solution within minutes to a few hours. The reaction can be gently heated (e.g., to 55°C) to increase the rate if necessary.[9]
-
Isolation: After stirring for the appropriate time (e.g., 2 hours), collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry to obtain the pure 5-aminopyrazole product. This method often provides high purity product without the need for column chromatography (Typical Yield: 81-96%).[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Unveiling the Antibacterial Potential of Novel Pyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Pyrazole scaffolds have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including significant antibacterial efficacy. This guide provides a comparative analysis of the antibacterial potency of recently developed pyrazole derivatives against clinically relevant bacterial strains. The data presented herein is compiled from recent peer-reviewed studies, offering a valuable resource for researchers engaged in the discovery and development of new antimicrobial therapies.
Comparative Antibacterial Activity of Novel Pyrazole Derivatives
The antibacterial efficacy of novel pyrazole compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of several recently synthesized pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.
| Compound ID | Derivative Class | Target Bacterium | MIC (µg/mL) | Reference |
| PZ-1 | Hydrazone Derivative | Staphylococcus aureus (MRSA) | 4 | [1] |
| Enterococcus faecalis | 4 | [1] | ||
| Escherichia coli | >128 | [1] | ||
| Pseudomonas aeruginosa | >128 | [1] | ||
| PZ-2 | N-Benzoic Acid Hydrazone | Acinetobacter baumannii | 4 | [2] |
| PZ-3 | Difluorophenyl-substituted Hydrazone | Acinetobacter baumannii | 0.78 | [2] |
| PZ-4 | Naphthyl-substituted Hydrazone | Staphylococcus aureus | 0.78 - 1.56 | [2] |
| Acinetobacter baumannii | 0.78 - 1.56 | [2] | ||
| PZ-5 | Imidazo-pyridine Substituted Pyrazole | Staphylococcus aureus (MRSA) | <1 | [2] |
| Escherichia coli | <1 | [2] | ||
| Klebsiella pneumoniae | <1 | [2] | ||
| Pseudomonas aeruginosa | <1 | [2] | ||
| PZ-6 | Pyrazole-imidazole-triazole Hybrid | Staphylococcus aureus | Low µmol/mL range | [2] |
| Escherichia coli | Low µmol/mL range | [2] | ||
| Pseudomonas aeruginosa | Low µmol/mL range | [2] | ||
| PZ-7 | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various Bacteria | 62.5–125 | [3] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial potency of novel compounds. The broth microdilution method is a standardized and widely accepted technique for this purpose.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the novel pyrazole compounds in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Bacterial Strains: Subculture the test bacteria on appropriate agar plates to obtain fresh, isolated colonies.
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates are required.
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well. This creates a range of compound concentrations.
-
Inoculate each well (except for a sterility control well) with 10 µL of the prepared bacterial inoculum.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
Visualizing Experimental Processes and Mechanisms
Diagrams are essential tools for representing complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to illustrate a key antibacterial mechanism and a typical screening workflow.
Caption: Experimental workflow for the screening and development of novel antibacterial pyrazole compounds.
Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase by novel pyrazole compounds.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. mdpi.com [mdpi.com]
A Spectroscopic Comparison of Pyrazole Isomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of pyrazole and its common isomer, indazole. For researchers and professionals in drug development, understanding the distinct spectral characteristics of these isomers is fundamental for unambiguous structural elucidation and characterization. This document outlines key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Comparative Spectroscopic Data
The structural differences between pyrazole and its benzo-fused isomer, indazole, give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data for each technique.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating isomers by revealing the chemical environment of each proton and carbon atom. The fusion of a benzene ring in indazole significantly alters the chemical shifts compared to the simple pyrazole ring. In solution, NH-pyrazoles and NH-indazoles can exist as tautomeric mixtures, which can affect the observed spectra.[1][2]
| Compound | Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Pyrazole | H1 (N-H) | ~12.9 | - |
| H3 / H5 | 7.6 | 134.7 | |
| H4 | 6.3 | 105.9 | |
| 1H-Indazole | H1 (N-H) | ~13.0 | - |
| H3 | 8.1 | 134.0 | |
| H4 | 7.7 | 126.5 | |
| H5 | 7.1 | 120.9 | |
| H6 | 7.4 | 121.5 | |
| H7 | 7.5 | 110.0 | |
| C3a | - | 140.5 | |
| C7a | - | 123.8 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from multiple sources.[1][3][4][5][6]
Table 2: Key Infrared (IR) Absorption Frequencies (ν in cm⁻¹)
IR spectroscopy is used to identify the presence of specific functional groups. For pyrazole and indazole, the N-H stretching frequency is a key diagnostic band. Hydrogen bonding in the solid state can cause this band to broaden and shift to lower wavenumbers.[7][8]
| Vibrational Mode | Pyrazole (cm⁻¹) | Indazole (cm⁻¹) | Comments |
| N-H stretch | 3100 - 3300 (broad) | 3100 - 3200 (broad) | Associated with H-bonded N-H groups.[7][8] |
| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 | Typical for aromatic C-H bonds. |
| C=N stretch | 1500 - 1600 | 1450 - 1590 | Ring stretching vibrations. |
| C=C stretch (Aromatic) | 1400 - 1500 | 1400 - 1600 | Ring stretching vibrations. |
| Aromatic C-H bend | 740 - 760 | 740 - 780 | Out-of-plane bending. |
Note: Frequencies are approximate. Data compiled from multiple sources.[7][9][10][11]
Table 3: Ultraviolet-Visible (UV-Vis) Absorption Maxima (λmax)
UV-Vis spectroscopy provides information on the electronic transitions within the π-electron systems of the molecules.[12] The extended conjugation in indazole results in a bathochromic (red) shift of its absorption maxima compared to pyrazole.
| Compound | λmax (nm) | Solvent | Transition |
| Pyrazole | ~210 | Gas Phase / Various | π → π |
| Indazole | ~250, ~290 | Ethanol / Various | π → π |
Note: λmax values are approximate and can be influenced by the solvent.[8][13][14]
Table 4: Mass Spectrometry (MS) Fragmentation Data
Mass spectrometry provides information on the molecular weight and fragmentation patterns of a molecule. Pyrazole and its isomers exhibit characteristic fragmentation pathways, often involving the loss of stable neutral molecules like HCN and N₂.[15][16][17]
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Common Neutral Losses |
| Pyrazole | 68 | 41, 39 | HCN (27), N₂ (28) |
| Indazole | 118 | 91, 64 | HCN (27), N₂ (28) |
Note: Fragmentation is highly dependent on the ionization method and energy.[15][18]
Experimental Workflows and Logical Diagrams
Visualizing the experimental process and the logical connections between different analytical techniques can streamline the characterization of isomers.
Caption: Experimental workflow for the spectroscopic analysis of pyrazole isomers.
Caption: Annular tautomerism in the pyrazole ring system.
Detailed Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of pyrazole isomers. Instrument parameters should be optimized for specific samples and research questions.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for observing the exchangeable N-H proton.[4]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for the specific solvent.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a spectral width of approximately 12-16 ppm. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 200-220 ppm. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For solid samples, place a small amount (1-2 mg) directly onto the diamond or germanium crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.[19]
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.[20]
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[7] Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, methanol, hexane).[21]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the reference/blank. Fill a second matched quartz cuvette with the sample solution.
-
Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm. The instrument records the absorbance at each wavelength.
-
Data Processing: The resulting spectrum is a plot of absorbance versus wavelength (nm). Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.[16]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak and analyze the major fragment ions.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. N‑Heterocyclic Olefins of Pyrazole and Indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]
- 13. researchgate.net [researchgate.net]
- 14. 1H-Pyrazole [webbook.nist.gov]
- 15. BiblioBoard [openresearchlibrary.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. amherst.edu [amherst.edu]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. researchgate.net [researchgate.net]
Phenyl Substitution on Pyrazole: A Double-Edged Sword in Chemical Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituents on heterocyclic scaffolds is paramount. This guide provides an in-depth comparison of the reactivity of phenyl-substituted pyrazoles versus their unsubstituted counterparts, supported by experimental data, detailed protocols, and a mechanistic visualization to inform synthetic strategies and drug design.
The introduction of a phenyl group onto the pyrazole ring, a privileged scaffold in medicinal chemistry, profoundly alters its electronic properties and, consequently, its chemical reactivity. This substitution can be a double-edged sword, either activating or deactivating the pyrazole core towards certain reactions, depending on the reaction conditions. This guide dissects these effects to provide a clear understanding for researchers leveraging the pyrazole scaffold.
Unveiling the Electronic Influence of the Phenyl Group
The phenyl substituent exerts its influence through a combination of inductive and resonance effects. The nitrogen atom of the pyrazole ring to which the phenyl group is attached (N1) becomes a focal point for these electronic interactions. While the phenyl group is generally considered electron-withdrawing inductively, its resonance effects can either donate or withdraw electron density from the pyrazole ring.
Computational studies using Density Functional Theory (DFT) have provided valuable insights into these electronic perturbations. The presence of the N-phenyl group alters the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby influencing the molecule's susceptibility to electrophilic and nucleophilic attack.
A Tale of Two Reactivities: Electrophilic Substitution
The most striking illustration of the phenyl group's influence is observed in electrophilic aromatic substitution reactions. The outcome of these reactions is highly dependent on the reaction conditions, specifically the acidity of the medium.
Under neutral or weakly acidic conditions , the N-phenyl group acts as an activating group, directing electrophilic attack to the 4-position of the pyrazole ring. This is attributed to the lone pair of electrons on the N1 nitrogen participating in the aromatic system of the pyrazole, enhancing its electron density.
Conversely, under strongly acidic conditions , the pyrazole ring becomes protonated. This protonation deactivates the pyrazole ring towards electrophilic attack. Consequently, the electrophile preferentially attacks the para-position of the phenyl ring, which is now the more activated site.
This dichotomy is clearly demonstrated in the nitration and bromination of 1-phenylpyrazole, as detailed in the comparative data table below.
Quantitative Comparison of Electrophilic Substitution
The following table summarizes the experimental yields for the nitration and bromination of pyrazole and 1-phenylpyrazole under different conditions, highlighting the directing effects of the N-phenyl group.
| Reaction | Substrate | Reagents & Conditions | Product(s) | Yield (%) | Reference |
| Nitration | Pyrazole | Fuming HNO₃ / Fuming H₂SO₄, 50°C, 1.5h | 4-Nitropyrazole | 85 | [1] |
| 1-Phenylpyrazole | "Acetyl nitrate" (HNO₃ in Ac₂O) | 1-Phenyl-4-nitropyrazole | High | [2] | |
| 1-Phenylpyrazole | Mixed acids (HNO₃/H₂SO₄), 12°C | 1-(p-Nitrophenyl)pyrazole | - | [2] | |
| Bromination | Pyrazole | Br₂ in CHCl₃ | 4-Bromopyrazole | - | |
| 1-Phenylpyrazole | Br₂ in CHCl₃ | 1-Phenyl-4-bromopyrazole | 65 | [2] | |
| 1-Phenylpyrazole | Br₂ in conc. H₂SO₄ with Ag₂SO₄ | 1-(p-Bromophenyl)pyrazole | - | [2] |
Note: Specific yield for some reactions were not provided in the source material but were described as the primary outcome.
Experimental Protocols
To facilitate the direct comparison of reactivity in a laboratory setting, the following detailed experimental protocols for the nitration of pyrazole and 1-phenylpyrazole are provided.
Protocol 1: Synthesis of 4-Nitropyrazole
Materials:
-
Pyrazole (6.8 g, 0.1 mol)
-
Concentrated sulfuric acid (98%, 11 mL, 0.21 mol)
-
Fuming nitric acid (98%)
-
Fuming sulfuric acid (20%)
-
Ice bath
-
Four-necked flask equipped with a stirrer and thermometer
Procedure:
-
To the four-necked flask, add concentrated sulfuric acid followed by pyrazole at room temperature.
-
Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.
-
Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.
-
Cool the flask containing the pyrazole sulfate in an ice-water bath.
-
Slowly add the nitrating mixture dropwise to the flask, maintaining the temperature at 50°C.
-
Allow the reaction to proceed for 1.5 hours at 50°C.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 4-nitropyrazole by filtration, wash with cold water, and dry.[1]
Protocol 2: Synthesis of 1-Phenyl-4-nitropyrazole
Materials:
-
1-Phenylpyrazole
-
Acetic anhydride
-
Nitric acid
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In the round-bottom flask, dissolve 1-phenylpyrazole in acetic anhydride and cool the solution in an ice bath.
-
Slowly add nitric acid dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid 1-phenyl-4-nitropyrazole by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol).[2]
Phenyl-Substituted Pyrazoles in Drug Development: Targeting Signaling Pathways
The tunable reactivity of phenyl-substituted pyrazoles makes them invaluable scaffolds in drug discovery. Many clinically approved and investigational drugs feature a pyrazole core, often with phenyl or other aryl substitutions, designed to interact with specific biological targets.[3] A prominent application is the development of protein kinase inhibitors.[4][5][6][7]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[8] Pyrazole-based inhibitors are designed to bind to the ATP-binding pocket of kinases, thereby blocking their activity and disrupting downstream signaling.
The following diagram illustrates the general mechanism of action for a pyrazole-based kinase inhibitor targeting the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is often implicated in inflammatory diseases and cancers.
Caption: Inhibition of the JAK/STAT signaling pathway by a phenyl-pyrazole based inhibitor.
Experimental Workflow for Evaluating Pyrazole-Based Kinase Inhibitors
For drug development professionals, a systematic approach to evaluating the efficacy of novel pyrazole-based kinase inhibitors is crucial. The following workflow outlines the key experimental stages.
Caption: A typical experimental workflow for the evaluation of pyrazole-based kinase inhibitors.[8]
Conclusion
The phenyl substitution on a pyrazole ring is a powerful tool for modulating its reactivity and tailoring its properties for specific applications, particularly in drug discovery. A thorough understanding of the electronic effects and the influence of reaction conditions is essential for predicting and controlling the outcomes of chemical transformations. For drug development professionals, this knowledge is critical for designing potent and selective kinase inhibitors and for establishing robust experimental workflows to evaluate their therapeutic potential. The strategic functionalization of the pyrazole scaffold, guided by a clear comprehension of its reactivity, will undoubtedly continue to yield novel and impactful therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Anti-Inflammatory Performance of Synthesized Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory activity of various synthesized pyrazole derivatives. The data presented is compiled from recent studies and is intended to aid in the evaluation and selection of promising anti-inflammatory lead compounds. This document summarizes quantitative data in structured tables, offers detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of synthesized pyrazole derivatives is commonly evaluated through their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. This section presents a comparative summary of the half-maximal inhibitory concentration (IC50) values for various pyrazole derivatives against cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and pro-inflammatory cytokines. Lower IC50 values indicate greater potency.
Table 1: Cyclooxygenase (COX-1 and COX-2) Inhibition
The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.
| Pyrazole Derivative/Standard Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | 7.6 | 0.04 | 190 |
| Ibuprofen | 13.2 | 344 | 0.04 |
| Indomethacin | 0.1 | 1.7 | 0.06 |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - |
| 3,5-Diarylpyrazole | - | 0.01 | - |
| Pyrazolo-pyrimidine | - | 0.015 | - |
| 3-(Trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 |
| Pyrazole-based Benzenesulfonamide (Compound 3b) | >100 | 0.039 | >2564 |
| Pyrazole-based Benzenesulfonamide (Compound 5b) | >100 | 0.038 | >2631 |
| Pyrazole-Pyridazine Hybrid (Compound 5f) | 14.34 | 1.50 | 9.56 |
| Pyrazole-Pyridazine Hybrid (Compound 6f) | 9.55 | 1.15 | 8.31 |
Data compiled from multiple sources.[1][2] Note: "-" indicates data not available.
Table 2: Nitric Oxide (NO) Scavenging and Cytokine Inhibition
The inhibition of nitric oxide (a pro-inflammatory mediator) and key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are important indicators of anti-inflammatory activity.
| Pyrazole Derivative/Standard Drug | Assay | IC50 (µM) / % Inhibition |
| Pyrazole Derivative (Compound 1m) | NO Production Inhibition | 37.19% inhibition at 10 µM |
| Pyrazole Derivative (Compound 1f) | NO Production Inhibition | 11.06% inhibition at 10 µM |
| N-phenylpyrazolyl-N-glycinyl-hydrazone (Compound 4f) | TNF-α Production Inhibition | 1.6 |
| N-phenylpyrazolyl-N-glycinyl-hydrazone (Compound 4a) | TNF-α Production Inhibition | 3.6 |
| Pyrazole Derivative (Compound 6c) | NF-κB Transcriptional Activity | Potent Inhibition |
| Pyrazole-Thiazole Hybrid | Edema Reduction (in vivo) | 75% |
| 3,5-Diarylpyrazoles | Edema Reduction (in vivo) | 65-80% at 10 mg/kg |
| Pyrazole Derivative | IL-6 Reduction | 85% at 5 µM |
Data compiled from multiple sources.[1][2] Note: Some data is presented as percentage inhibition at a specific concentration.
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below. These protocols are generalized from standard laboratory practices and published literature.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test pyrazole derivatives and reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Dissolve the synthesized pyrazole derivatives and standard inhibitors in DMSO to prepare stock solutions. Further dilute with the reaction buffer to achieve a range of test concentrations.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add the reaction buffer, diluted heme, and the test compound solution. b. Include control wells containing only the enzyme and buffer (for 100% activity) and wells with a known inhibitor as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the respective wells. d. Pre-incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Detection: Measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using a suitable detection method such as an enzyme immunoassay (EIA) or a fluorometric probe.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Scavenging Assay (Griess Assay)
This assay measures the ability of a compound to scavenge nitric oxide radicals, which are key inflammatory mediators.
Materials:
-
Sodium nitroprusside (generates NO)
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test pyrazole derivatives and a standard scavenger (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare various concentrations of the test pyrazole derivatives and the standard in PBS.
-
Reaction Mixture: In a 96-well plate, mix the test compound solution with sodium nitroprusside solution in PBS.
-
Incubation: Incubate the plate at room temperature for 150 minutes.
-
Griess Reaction: Add an equal volume of Griess reagent to each well.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader. The absorbance is proportional to the amount of nitrite, a stable product of the reaction between NO and oxygen.
-
Data Analysis: Calculate the percentage of NO scavenging activity for each concentration of the test compound compared to the control (containing all reagents except the test compound). Determine the IC50 value.
Lipopolysaccharide (LPS)-Induced Cytokine (TNF-α and IL-6) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with LPS, a component of bacterial cell walls.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole derivatives
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce the production of TNF-α and IL-6. Include a control group of cells treated with LPS only.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 values.
Visualizations
The following diagrams illustrate a key inflammatory signaling pathway and a generalized experimental workflow for the in vitro evaluation of pyrazole derivatives.
Caption: Inflammatory signaling pathway and points of inhibition by pyrazole derivatives.
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride: A Guide for Laboratory Professionals
For immediate reference, treat 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride as a reactive, corrosive, and potentially toxic hazardous chemical waste. Disposal must adhere to strict safety protocols and comply with all local, state, and federal regulations. Due to the compound's reactivity as an acid chloride and the presence of a trifluoromethyl group, specific handling procedures are required to ensure the safety of laboratory personnel and environmental protection.
This guide provides a detailed framework for the safe handling and disposal of this compound, addressing immediate safety concerns, logistical planning, and step-by-step disposal procedures.
I. Immediate Safety and Hazard Profile
Key Hazards:
-
Corrosive: As an acid chloride, it will react violently with water and other protic solvents, releasing hydrochloric acid (HCl) gas.
-
Toxic: Potential for acute toxicity via oral, dermal, and inhalation routes.[3]
-
Irritant: Causes severe irritation to the skin, eyes, and respiratory tract.[1]
-
Environmental Hazard: Trifluoromethylated compounds can be persistent in the environment.[6]
II. Logistical and Operational Plan for Disposal
Proper disposal is a multi-step process that begins with waste segregation and ends with removal by a certified hazardous waste management service.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE), and spill cleanup materials in a dedicated, clearly labeled, and sealed container for hazardous waste.[5]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible container for halogenated organic waste. Do not mix with non-halogenated waste streams.[6]
-
Empty Containers: "Empty" containers that once held the compound must be treated as hazardous waste.[7] They should be triple-rinsed with a suitable organic solvent (e.g., acetone or dichloromethane); the first rinseate must be collected as hazardous waste.[6]
-
-
Container Selection and Labeling:
-
Container Type: Use only approved, chemical-resistant containers with secure, tight-fitting lids. Ensure compatibility, especially for liquid waste, to prevent degradation of the container.
-
Labeling: All waste containers must be accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations.
-
The date waste accumulation began.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
III. Quantitative Data Summary: Hazard Classification of Analogous Compounds
The following table summarizes the typical hazard classifications for compounds structurally related to this compound, providing a basis for risk assessment.
| Hazard Classification | Description | Precautionary Statement Examples | Citations |
| Acute Toxicity (Oral, Dermal) | Harmful or toxic if swallowed or in contact with skin. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [2][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [4] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |
IV. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the procedure for neutralizing small quantities of this compound in a laboratory setting before collection as hazardous waste. This procedure must be performed by trained personnel inside a certified chemical fume hood while wearing appropriate PPE.
Materials:
-
This compound waste
-
A suitable non-protic solvent (e.g., tetrahydrofuran (THF) or dichloromethane)
-
2.5 M sodium hydroxide (NaOH) solution
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet with a bubbler leading to a scrub solution (e.g., dilute NaOH).
-
Ice bath
-
pH paper or a calibrated pH meter
Procedure:
-
Setup: Assemble the reaction apparatus in a chemical fume hood. Ensure all glassware is dry.
-
Dilution: If the waste is a concentrated solid or oil, dissolve it carefully in a minimal amount of an inert, non-protic solvent within the reaction flask.
-
Cooling: Place the flask in an ice bath to cool the contents to 0-5 °C. This will help control the exothermic reaction.
-
Neutralization: Slowly add the 2.5 M sodium hydroxide solution dropwise from the dropping funnel to the stirred solution of the acid chloride.[9] The rate of addition should be controlled to keep the temperature of the reaction mixture below 20 °C.
-
Reaction Monitoring: Continue stirring the mixture at room temperature for at least 24 hours to ensure the complete hydrolysis and neutralization of the acid chloride.[10]
-
pH Check: After the reaction period, check the pH of the aqueous layer. It should be neutral or slightly basic (pH 7-9). If it is still acidic, add more NaOH solution dropwise until the desired pH is reached.[11]
-
Waste Collection:
-
The resulting biphasic mixture (organic and aqueous layers) should be collected in a single container labeled as "Hazardous Waste: Halogenated Organics and Water."
-
Clearly list all components on the label, including the reaction products (e.g., sodium 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate, sodium chloride, and the organic solvent used).
-
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's certified hazardous waste management service.
V. Mandatory Visualizations
The following diagrams illustrate the key decision-making processes and logical relationships in the proper disposal of this compound.
Caption: Rationale and initial steps for handling the compound as hazardous waste.
Caption: Decision workflow for the disposal of the target compound.
References
- 1. biosynth.com [biosynth.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. keyorganics.net [keyorganics.net]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. fishersci.com [fishersci.com]
- 9. epfl.ch [epfl.ch]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. laballey.com [laballey.com]
Personal protective equipment for handling 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride (CAS Number: 175137-14-1). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Ingestion may also be harmful.[3] A comprehensive PPE strategy is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet recognized standards (e.g., ANSI Z87.1). A face shield provides additional protection against splashes.[2][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term contact.[4] For prolonged handling, consult the glove manufacturer's resistance guide. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over personal clothing is recommended. Ensure it is fully buttoned to maximize skin coverage.[4] |
| Foot Protection | Closed-Toe Shoes | Footwear must cover the entire foot to protect against spills.[4] |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH/MSHA or equivalent approved respirator is necessary if working outside a chemical fume hood or if aerosol generation is possible.[4] |
Operational Plan: Safe Handling Protocol
Strict adherence to the following handling protocol is crucial for minimizing risk.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Pre-Handling Inspection : Before use, visually inspect the container for any signs of damage or leaks.
-
Dispensing : When transferring the chemical, do so carefully to avoid generating dust or splashes.
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2]
-
Avoid Inhalation and Contact : Avoid breathing in dust, fumes, or vapors.[2][3] Prevent contact with skin, eyes, and clothing.[2]
-
Storage : Store the chemical in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] It should be stored locked up.[1][2]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an emergency.
Table 2: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation persists, get medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[1][5] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor immediately.[3][6] |
In case of a spill, evacuate the area and ensure adequate ventilation.[1] Use appropriate PPE and absorb the spill with an inert material, then place it into a suitable, labeled container for disposal.[2]
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination.
-
Waste Classification : This chemical must be disposed of as hazardous waste.[7]
-
Container Selection : Use a designated, compatible, and properly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.[7]
-
Collection : Collect the waste in a sealed container, leaving adequate headspace.[7]
-
Storage : Store the waste container in a designated hazardous waste accumulation area.
-
Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1][2] Do not dispose of it down the drain or in regular trash.[7]
Chemical Spill Response Workflow
The following diagram outlines the logical steps to follow in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

